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Urea perchlorate

Cat. No.: B1149769
CAS No.: 18727-07-6
M. Wt: 160.5138
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Description

Urea perchlorate is a sheet-shaped crystallite compound with the formula CO(NH2)2·HClO4 and a molar mass of 159.51 g/mol . It is characterized by its colorless crystalline appearance, a melting point of approximately 83 °C, and large solubility in water, though it is also noted for being very hygroscopic . Its primary research application is as a powerful oxidizer in the formulation of liquid explosives, including those used for specialized applications such as underwater blasting . Patents detail its use in emulsion blasting agents, where it forms part of the discontinuous oxidizer phase, sensitized by materials like carbon black or nitromethane . Beyond energetics, this compound serves as a critical model compound in fundamental materials science and physical chemistry research. Studies on ion-pair formation utilize this compound to investigate the "Hydrophilic Effect of Urea" (HEU), exploring how urea increases the polarity of aqueous solutions and disrupts colloidal aggregates . Furthermore, research into electrochemical advanced oxidation processes (EAOPs) for wastewater treatment has revealed that urea can effectively suppress the formation of undesirable perchlorate byproducts by scavenging reactive chlorine species, a mechanism highly relevant for managing water treatment chemistry . The compound is typically synthesized by the gradual addition of urea into a solution of perchloric acid, or alternatively, by reacting urea and hydrochloric acid with sodium perchlorate . Due to its strong oxidizer properties, appropriate safety measures must be observed during handling to prevent fire or explosion . This product is intended For Research Use Only.

Properties

CAS No.

18727-07-6

Molecular Formula

CH5ClN2O5

Molecular Weight

160.5138

Synonyms

Urea perchlorate

Origin of Product

United States

Foundational & Exploratory

what are the physical properties of urea perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Urea Perchlorate

Introduction

This compound (CO(NH₂)₂·HClO₄) is an inorganic compound that exists as sheet-shaped or colorless crystals.[1][2] It is recognized for its good chemical stability and strong hygroscopic nature.[1][2] This compound serves as an oxidizer, notably in the formulation of liquid explosives for applications such as underwater blasting.[1] This guide provides a detailed overview of the core physical properties of this compound, synthesis protocols, and a logical representation of its composition.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various research and development contexts.

PropertyValueSource(s)
Chemical Formula CO(NH₂)₂·HClO₄[1]
Molar Mass 159.51 g/mol [1]
160.51 g/mol [3][4]
Appearance Crystals, Sheet-shaped crystallite[1]
Colorless crystals[2]
Melting Point 83 °C (181 °F; 356 K)[1]
76-78 °C[2]
Decomposition Temp. 76-78 °C[2]
Solubility in Water Large solubility[1]
958 g / 100 g of water (at 20°C)[2]
Hygroscopicity Strong / Very hygroscopic[1][2]

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound have been documented.

Method 1: Direct Reaction with Perchloric Acid

This is a straightforward synthesis achieved by the gradual addition of urea to a perchloric acid solution.[1] The reaction proceeds as follows:

CO(NH₂)₂ + HClO₄ → CO(NH₂)₂·HClO₄

Workflow for Direct Synthesis

G Urea Urea CO(NH₂)₂ Mixing Gradual Addition & Magnetic Stirring Urea->Mixing PerchloricAcid Perchloric Acid Solution (HClO₄) PerchloricAcid->Mixing Product This compound CO(NH₂)₂·HClO₄ Mixing->Product Crystallization

Caption: Workflow for the direct synthesis of this compound.

Method 2: Alternative Route via Salt Metathesis

This alternative method involves the reaction of urea with hydrochloric acid, followed by the addition of sodium perchlorate.[4][5]

Detailed Protocol:

  • Dissolution: 606 grams of urea are added to 1040 grams of 35% hydrochloric acid and dissolved under agitation.[4][5]

  • Addition: 1405 grams of sodium perchlorate are then added to the solution.[4][5]

  • Reaction: The mixture is stirred vigorously for 10 minutes at 40°C.[4][5]

  • Cooling & Filtration: The solution is cooled to 20°C, causing sodium chloride to precipitate, which is then removed by filtration.[4][5] The filtrate contains approximately 65% this compound.[4][5]

  • Purification: To remove the remaining dissolved sodium chloride, the filtrate is concentrated under reduced pressure at a temperature below 80°C and filtered while hot.[4][5]

  • Crystallization: By repeating the concentration and cooling procedure, high-yield crystals of this compound are obtained.[4][5]

Workflow for Alternative Synthesis

G cluster_reactants Reactants Urea Urea in HCl Mix Mix at 40°C Urea->Mix NaOCl4 Sodium Perchlorate NaOCl4->Mix Cool Cool to 20°C Mix->Cool Filter1 Filter NaCl Precipitate Cool->Filter1 Filtrate Filtrate: ~65% this compound + dissolved NaCl Filter1->Filtrate Concentrate Concentrate < 80°C (Reduced Pressure) Filtrate->Concentrate Filter2 Hot Filtration of NaCl Concentrate->Filter2 Crystallize Repeat Concentration & Cooling Filter2->Crystallize FinalProduct High-Yield This compound Crystals Crystallize->FinalProduct

Caption: Step-by-step workflow for the alternative synthesis route.

Composition and Structure

This compound is a salt formed from the protonation of the carbonyl oxygen of urea by perchloric acid.

Logical Composition Diagram

G UP This compound CO(NH₂)₂·HClO₄ Urea Urea (Base) UP->Urea Composed of PerchloricAcid Perchloric Acid (Acid) UP->PerchloricAcid Composed of

Caption: Constituent components of this compound.

References

chemical formula and molar mass of urea perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of urea perchlorate, a compound of interest for researchers and scientists in chemistry and materials science. It details the chemical properties, synthesis, and characteristics of this energetic material.

Chemical Identity and Properties

This compound is a salt formed from the combination of urea and perchloric acid. It is a crystalline solid with notable energetic properties.

Chemical Formula

The chemical formula for this compound is CH₅ClN₂O₅ . It can also be represented as an adduct of urea and perchloric acid: CO(NH₂)₂·HClO₄ [1].

Molar Mass

The molar mass of this compound is approximately 160.51 g/mol [2].

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula CH₅ClN₂O₅[2]
Molar Mass 160.51 g/mol [2]
Appearance Sheet-shaped crystallite[1]
Melting Point 83 °C (356 K)[1]
Key Characteristics Good chemical stability, strong hygroscopicity[1]

Synthesis of this compound

There are two primary methods for the synthesis of this compound.

  • Method 1: Direct Reaction This method involves the gradual addition of urea to a perchloric acid solution[1]. The reaction is a direct acid-base reaction forming the this compound salt.

    CO(NH₂)₂ + HClO₄ → CO(NH₂)₂·HClO₄[1]

  • Method 2: Double Displacement Reaction An alternative route involves the reaction of urea with hydrochloric acid, followed by the addition of sodium perchlorate. The less soluble sodium chloride precipitates out, leaving this compound in the solution[1].

Detailed Experimental Protocol for Synthesis (Method 2)

This protocol is adapted from a known synthetic procedure for producing this compound[3].

Materials:

  • Urea: 606 g

  • 35% Hydrochloric acid: 1040 g

  • Sodium perchlorate: 1405 g

Procedure:

  • In a suitable reaction vessel, dissolve 606 g of urea in 1040 g of 35% hydrochloric acid with agitation.

  • To this solution, add 1405 g of sodium perchlorate.

  • Stir the mixture vigorously for 10 minutes at a temperature of 40°C.

  • Cool the mixture to 20°C to facilitate the precipitation of sodium chloride.

  • Separate the precipitated sodium chloride crystals by filtration. The resulting filtrate will contain approximately 65% this compound, with some dissolved sodium chloride.

  • To purify the product, concentrate the filtrate under reduced pressure at a temperature below 80°C.

  • Filter the hot solution to remove the majority of the remaining sodium chloride.

  • Crystals of this compound can be obtained in high yield by repeating the concentration and cooling steps for the aqueous solution.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the double displacement method.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_separation Separation & Purification Urea Urea Dissolve Dissolve Urea in HCl Urea->Dissolve HCl 35% Hydrochloric Acid HCl->Dissolve NaClO4 Sodium Perchlorate Add_NaClO4 Add Sodium Perchlorate NaClO4->Add_NaClO4 Dissolve->Add_NaClO4 Stir Stir at 40°C Add_NaClO4->Stir Cool Cool to 20°C Stir->Cool Filter_NaCl Filter out precipitated NaCl Cool->Filter_NaCl Concentrate Concentrate filtrate (<80°C) Filter_NaCl->Concentrate Hot_Filter Hot filtration of NaCl Concentrate->Hot_Filter Crystallize Crystallize this compound Hot_Filter->Crystallize Product This compound Crystals Crystallize->Product

Caption: Workflow for the synthesis of this compound.

Applications

This compound is primarily utilized as an oxidizer in liquid explosives, including for underwater blasting applications[1]. Its energetic properties make it a subject of interest in the field of energetic materials.

References

An In-depth Technical Guide to the Solubility of Urea Perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of urea perchlorate in various solvents. Due to the limited availability of quantitative data in publicly accessible literature, this guide combines known values with qualitative assessments and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Core Concepts

This compound (CO(NH₂)₂·HClO₄) is a powerful oxidizing agent, synthesized from urea and perchloric acid. It presents as a white, crystalline solid and is known for its high hygroscopicity, readily absorbing moisture from the atmosphere. This property is crucial to consider when handling the compound and determining its solubility, as the presence of water can significantly influence the results.

Quantitative Solubility Data

Quantitative solubility data for this compound is scarce in scientific literature. The table below summarizes the available data.

SolventTemperature (°C)Solubility ( g/100 g of solvent)Reference
Water20958

Qualitative Solubility Assessment:

While specific quantitative data is limited, a qualitative understanding of this compound's solubility can be inferred from the properties of urea and other perchlorate salts.

  • Polar Solvents: Urea itself is highly soluble in polar solvents like water, ethanol, methanol, and glycerol. Perchlorate salts also generally exhibit good solubility in water. Therefore, it is anticipated that this compound will be highly soluble in polar protic solvents.

  • Non-Polar Solvents: Urea has very low solubility in non-polar solvents such as chloroform and ether. It is expected that this compound will exhibit similar poor solubility in such solvents.

  • Aprotic Polar Solvents: The solubility in aprotic polar solvents like acetone or acetonitrile is not well-documented and would require experimental determination. Some perchlorate salts, like sodium perchlorate, are soluble in acetone.

Experimental Protocols for Solubility Determination

Given the limited available data, researchers may need to determine the solubility of this compound in specific solvents experimentally. The following is a detailed methodology for such a determination.

Materials and Equipment
  • This compound: High purity, finely ground.

  • Solvents: Anhydrous, high-purity solvents of interest (e.g., water, ethanol, methanol, acetone).

  • Analytical Balance: Accurate to at least 0.1 mg.

  • Temperature-Controlled Shaker or Magnetic Stirrer with Hotplate: Capable of maintaining a constant temperature (±0.1 °C).

  • Constant Temperature Water Bath: For precise temperature control.

  • Sintered Glass Funnel or Syringe Filters: With a pore size suitable for separating the solid from the saturated solution.

  • Volumetric Flasks and Pipettes: Grade A.

  • Drying Oven: For drying glassware and samples.

  • Spectrophotometer or other analytical instrument: For determining the concentration of urea in solution.

  • pH meter.

Experimental Procedure: Isothermal Equilibrium Method

This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

  • Preparation:

    • Dry all glassware thoroughly in an oven to remove any residual moisture, which is critical due to the hygroscopic nature of this compound.

    • Prepare a series of sealed vials or flasks for each solvent to be tested.

  • Saturation:

    • Add an excess amount of finely ground this compound to a known volume or mass of the solvent in each vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Analysis:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during sampling.

    • Immediately filter the sample using a syringe filter, also at the experimental temperature, into a pre-weighed volumetric flask.

    • Determine the mass of the collected saturated solution.

    • Dilute the sample to a known volume with the appropriate solvent.

  • Concentration Determination:

    • The concentration of urea in the diluted sample can be determined using various analytical methods:

      • Spectrophotometry: A common method involves the reaction of urea with diacetyl monoxime in the presence of a strong acid to produce a colored product that can be measured spectrophotometrically.

      • Chromatography (HPLC): High-performance liquid chromatography can be used for accurate quantification.

      • Gravimetric Analysis: Evaporate the solvent from a known mass of the saturated solution and weigh the remaining this compound residue. This method is simpler but may be less accurate for volatile solvents.

  • Calculation of Solubility:

    • From the concentration of the diluted sample, calculate the concentration of the original saturated solution.

    • Express the solubility in desired units, such as grams of this compound per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

An In-depth Technical Guide to the Hygroscopic Nature of Urea Perchlorate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Urea Perchlorate and its Hygroscopicity

This compound (CO(NH₂)₂·HClO₄) is a powerful oxidizing agent formed from the reaction of urea and perchloric acid. It is recognized for its applications in energetic materials. A critical physicochemical property of this compound is its strong hygroscopicity, meaning it readily attracts and absorbs moisture from the surrounding atmosphere. Understanding and quantifying this hygroscopic nature is paramount for ensuring its stability, safety, and performance in various applications.

While this compound is qualitatively described as strongly hygroscopic, specific quantitative data such as the Critical Relative Humidity (CRH) and moisture sorption isotherms are not extensively reported in the available scientific literature. The CRH is the specific relative humidity at which a material begins to absorb a significant amount of moisture from the air.

This guide will leverage the well-characterized hygroscopic properties of urea as a primary reference to infer the potential behavior of this compound. It is crucial to note that the formation of a salt can significantly alter the hygroscopic properties of the parent molecules.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Chemical Formula CO(NH₂)₂·HClO₄
Molar Mass 159.51 g/mol
Appearance Sheet-shaped crystallite
Hygroscopicity Strong
Solubility in water High

Table 1: Physicochemical Properties of this compound

Hygroscopicity of Urea: A Reference for this compound

Urea is a well-studied hygroscopic compound. Its behavior provides a valuable, albeit comparative, insight into what might be expected from this compound.

3.1. Critical Relative Humidity (CRH) of Urea

The CRH of urea is a key parameter indicating the threshold for significant moisture absorption.

CompoundCritical Relative Humidity (CRH) at 30°CReference
Urea72.5%
Ammonium Nitrate59.4%
Sodium Chloride75.3%

Table 2: Critical Relative Humidity of Urea and Other Compounds

3.2. Moisture Sorption Profile of Urea

Studies using Dynamic Vapor Sorption (DVS) have detailed the moisture uptake of urea at various relative humidities (RH).

Relative Humidity (%)Water Uptake (% of dry weight)Reference
81%~80% (after 2500 min)
>74% (deliquescence)~150%
95%~260%

Table 3: Moisture Uptake of Urea at Different Relative Humidities

It is important to reiterate that while this data for urea is informative, the CRH and moisture sorption isotherm of this compound are likely to be different due to the presence of the perchlorate ion. Perchlorate salts themselves are known to be deliquescent.

Experimental Protocols for Determining Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound crystals, a series of well-established experimental protocols should be employed.

4.1. Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity at a constant temperature. This is the gold-standard method for determining moisture sorption isotherms.

Experimental Workflow for DVS Analysis

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Instrument cluster_analysis Data Analysis start Weigh a small amount of This compound crystals (typically 1-10 mg) place_sample Place the sample in the DVS instrument pan start->place_sample set_params Set temperature and RH program place_sample->set_params run_exp Run the experiment: stepwise increase and decrease of RH set_params->run_exp record_mass Record mass change at each RH step run_exp->record_mass plot_isotherm Plot mass change vs. RH to obtain sorption/ desorption isotherms record_mass->plot_isotherm determine_crh Determine Critical Relative Humidity (CRH) plot_isotherm->determine_crh

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound crystals (typically 1-10 mg) is placed in the DVS instrument's sample pan.

  • Equilibration: The sample is first dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This dry mass is used as the reference.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next RH level.

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior and any hysteresis.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate a moisture sorption-desorption isotherm. The CRH is identified as the RH at which a sharp increase in moisture uptake occurs.

4.2. Gravimetric Analysis in Controlled Humidity Chambers

A simpler, yet effective, method involves exposing the sample to a series of controlled humidity environments created by saturated salt solutions in desiccators.

Methodology:

  • Prepare Saturated Salt Solutions: Prepare a series of desiccators, each containing a saturated solution of a different salt to create a range of fixed relative humidities (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH at 25°C).

  • Sample Preparation: Place accurately weighed samples of this compound in open containers within each desiccator.

  • Equilibration and Measurement: At regular time intervals, remove the samples and quickly weigh them to determine the mass change due to moisture absorption. Continue until the mass becomes constant, indicating equilibrium.

  • Data Analysis: Plot the equilibrium moisture content against the relative humidity of each desiccator to construct a moisture sorption isotherm.

Logical Relationship of Factors in Hygroscopicity Testing

Hygroscopicity_Factors cluster_environment Environmental Conditions cluster_properties Observed Properties substance This compound Crystal Moisture_Uptake Moisture Uptake substance->Moisture_Uptake is exposed to RH Relative Humidity RH->Moisture_Uptake Temp Temperature Temp->Moisture_Uptake CRH Critical Relative Humidity (CRH) Moisture_Uptake->CRH determines Stability Chemical & Physical Stability Moisture_Uptake->Stability affects

Caption: Factors influencing the hygroscopicity of this compound.

Implications for Handling, Storage, and Formulation

The strong hygroscopic nature of this compound has significant implications:

  • Handling and Storage: this compound must be handled and stored in a low-humidity environment. Hermetically sealed containers with desiccants are recommended to prevent moisture absorption, which can lead to caking, degradation, and a potential reduction in performance and safety.

  • Formulation: In drug development and other formulations, the hygroscopicity of an active pharmaceutical ingredient (API) or excipient can affect its flowability, compressibility, and dissolution rate. For this compound, this means that formulations would need to be designed to protect it from atmospheric moisture. This might involve the use of hydrophobic excipients or moisture-barrier coatings.

  • Stability: The absorption of water can lead to the formation of a saturated solution on the crystal surface, which can accelerate decomposition or reaction with other components in a mixture. For an energetic material like this compound, this could have serious safety implications.

Conclusion

While specific quantitative hygroscopicity data for this compound crystals is currently limited in the public domain, its qualitative description as "strongly hygroscopic" and the known properties of urea and other perchlorate salts indicate that moisture absorption is a critical factor to consider. The experimental protocols detailed in this guide, particularly Dynamic Vapor Sorption, provide a robust framework for the quantitative characterization of its moisture sorption behavior. Such data is essential for the safe handling, stable storage, and effective formulation of this important energetic material. Further research to determine the CRH and moisture sorption isotherms of this compound is highly recommended for any application involving this compound.

spectroscopic properties of urea perchlorate (IR, Raman)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Properties of Urea Perchlorate (IR and Raman)

Introduction

This compound, with the chemical formula CO(NH₂)₂·HClO₄, is a salt formed from the reaction of urea and perchloric acid.[1] It is a crystalline solid with good chemical stability, although it exhibits strong hygroscopicity.[1] This compound finds applications as an oxidizer in certain explosive formulations.[1] A thorough understanding of its spectroscopic properties, particularly its Infrared (IR) and Raman spectra, is crucial for its identification, characterization, and for studying its interactions in various systems. This guide provides a detailed overview of the vibrational spectroscopy of this compound, aimed at researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

There are two primary methods for the synthesis of this compound:

  • Direct Reaction: This method involves the gradual addition of urea to a perchloric acid solution.[1] CO(NH₂)₂ + HClO₄ → CO(NH₂)₂·HClO₄

  • Salt Metathesis: An alternative route involves the addition of urea to a hydrochloric acid solution, followed by the addition of sodium perchlorate. The resulting this compound salt is then filtered out.[1] NaClO₄·H₂O + CO(NH₂)₂ + HCl → CO(NH₂)₂·HClO₄ + NaCl + H₂O

Spectroscopic Properties

The vibrational spectrum of this compound is a composite of the vibrational modes of the protonated urea molecule (uronium ion) and the perchlorate anion (ClO₄⁻).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the fundamental vibrations of the uronium cation and the perchlorate anion. The protonation of the carbonyl oxygen in urea leads to significant shifts in the vibrational frequencies of the parent molecule.

Table 1: Summary of Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
3200 - 3600N-H stretching vibrations[2]
~1700C=O stretching (in free urea)[2]
1600 - 1650N-H bending vibrations[2]
~1450C-N stretching vibrations[2]
~1150C-N stretching vibrations[2]
1082 - 1143Asymmetric Cl-O stretch (ν₃) of ClO₄⁻[3]
~1064Strong, broad peak for ClO₄⁻[4]
928 - 936Symmetric Cl-O stretch (ν₁) of ClO₄⁻[3][4]
~625Asymmetric Cl-O bend (ν₄) of ClO₄⁻[3]
~621Strong, broad peak for ClO₄⁻[4]
~476Doubly degenerate vibration of ClO₄⁻[4]
Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy for studying the vibrational modes of this compound. The perchlorate ion, in particular, exhibits strong and characteristic Raman scattering peaks.

Table 2: Summary of Characteristic Raman Scattering Peaks for this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
~1007Strongest Raman vibrational mode for urea[5]
1172NH₂-CO-NH₂ planar vibrational mode[5]
1465Asymmetric NCN stretch[5]
1536NH₂ bend[5]
1578, 1646CO stretch[5]
925 - 950Main Cl-O stretching band of ClO₄⁻[6]
906ClO₄⁻ vibration[4]
639ClO₄⁻ vibration[4]
461Symmetric Cl-O bend (ν₂) of ClO₄⁻ (Raman only)[3]

Experimental Protocols

The acquisition of high-quality IR and Raman spectra requires careful sample preparation and appropriate instrumentation.

Infrared Spectroscopy
  • Sample Preparation: For solid-state analysis, the KBr pellet method is commonly employed. A small amount of the this compound sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc. Alternatively, for some instruments, the sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.[7]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 64) are often averaged to improve the signal-to-noise ratio.[8]

Raman Spectroscopy
  • Sample Preparation: Solid samples can be analyzed directly by placing a small amount of the crystalline powder on a microscope slide or in a sample holder. For remote analysis, pressed pellets of the material may be used.[5]

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source is used. Common laser wavelengths include 532 nm, 785 nm, or deep-UV lasers (e.g., 264 nm) to avoid fluorescence interference.[5][8] The scattered light is collected and analyzed by a monochromator and a sensitive detector.

  • Data Acquisition: The spectral range of interest is selected, and spectra are acquired with an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio. For trace analysis, acquisition times can be as short as a few seconds.[5]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Synthesis Synthesis of This compound IR_Prep IR Sample Prep (e.g., KBr Pellet) Synthesis->IR_Prep Raman_Prep Raman Sample Prep (e.g., Powder) Synthesis->Raman_Prep IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq Raman_Acq Raman Spectroscopy Raman_Prep->Raman_Acq Data_Analysis Spectral Interpretation - Peak Assignment - Structural Characterization IR_Acq->Data_Analysis Raman_Acq->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Laboratory Scale Preparation of Urea Perchlorate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of urea perchlorate, CO(NH₂)₂·HClO₄, a crystalline solid with applications as an oxidizer. Two primary synthesis routes are described: the direct reaction of urea with perchloric acid and a double displacement reaction involving urea, hydrochloric acid, and sodium perchlorate. This guide includes comprehensive experimental procedures, safety precautions, and data presentation to ensure safe and reproducible synthesis.

Introduction

This compound is an energetic material that crystallizes in a sheet-like structure.[1] It is noted for its good chemical stability and strong hygroscopicity.[1] The synthesis of this compound is of interest for research into energetic materials and as a component in certain explosive formulations.[1] This document outlines two reliable methods for its preparation in a laboratory setting.

Chemical and Physical Properties

A summary of the relevant properties of the reactants is provided below.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
UreaCO(NH₂)₂60.06[2]White crystalline solid[2]132.7 - 135[3]
Perchloric AcidHClO₄100.46Colorless liquid-112
Sodium PerchlorateNaClO₄122.44White crystalline solid460-480 (decomposes)
This compoundCH₅ClN₂O₅160.51[4]Sheet-shaped crystallite[1]Not available

Experimental Protocols

Two methods for the synthesis of this compound crystals are detailed below.

3.1. Method 1: Direct Reaction with Perchloric Acid

This method involves the direct reaction of urea with a solution of perchloric acid.[1]

Equation: CO(NH₂)₂ + HClO₄ → CO(NH₂)₂·HClO₄[1]

Materials:

  • Urea (CO(NH₂)₂)

  • Perchloric acid (HClO₄, 70%)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a beaker, dissolve a specific molar amount of urea in a minimal amount of distilled water with gentle warming and stirring.

  • Cool the urea solution in an ice bath.

  • While stirring, slowly and carefully add an equimolar amount of 70% perchloric acid to the cold urea solution. Caution: This reaction is exothermic. Maintain a low temperature throughout the addition.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to allow for complete precipitation of the this compound crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted starting materials.

  • Dry the crystals in a desiccator over a suitable drying agent.

3.2. Method 2: Double Displacement Reaction

This method utilizes a double displacement reaction between urea, hydrochloric acid, and sodium perchlorate.[5]

Equation: CO(NH₂)₂ + HCl + NaClO₄ → CO(NH₂)₂·HClO₄ + NaCl

Materials:

  • Urea (CO(NH₂)₂)

  • Hydrochloric acid (HCl, 35%)[5]

  • Sodium perchlorate (NaClO₄)[5]

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Quantitative Data for Method 2: [5]

ReactantMass (g)
Urea606
Hydrochloric Acid (35%)1040
Sodium Perchlorate1405

Procedure:

  • In a large beaker, dissolve 606 g of urea in 1040 g of 35% hydrochloric acid with agitation.[5]

  • To this solution, add 1405 g of sodium perchlorate.[5]

  • Stir the mixture vigorously for 10 minutes at 40°C.[5]

  • Cool the mixture to 20°C to precipitate sodium chloride.[5]

  • Separate the precipitated sodium chloride by filtration. The filtrate will contain approximately 65% this compound.[5]

  • To increase the yield and purity of this compound, concentrate the filtrate under reduced pressure at a temperature below 80°C.[5]

  • Filter the hot solution to remove the majority of the remaining sodium chloride.[5]

  • Cool the filtrate to induce crystallization of this compound.

  • Repeat the concentration and cooling steps to obtain a high yield of this compound crystals.[5]

  • Collect the final crystals by vacuum filtration and dry them in a desiccator.

Safety Precautions

  • Perchloric acid is a strong oxidizing acid and can be explosive, especially when heated or in contact with organic materials. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • This compound is an energetic material and should be handled in small quantities. Avoid friction, impact, and heat.

  • Urea can cause skin and eye irritation.[3]

  • Hydrochloric acid is corrosive and can cause severe burns.

  • The reactions should be carried out in a well-ventilated fume hood.

Visualization of Experimental Workflow

5.1. Method 1: Direct Reaction Workflow

Direct_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Urea Urea Dissolve Dissolve Urea in Water Urea->Dissolve PerchloricAcid Perchloric Acid AddAcid Slowly Add Perchloric Acid PerchloricAcid->AddAcid Cool Cool Solution Dissolve->Cool Cool->AddAcid Precipitate Precipitation AddAcid->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Crystals Wash->Dry Product This compound Crystals Dry->Product

Caption: Workflow for the direct synthesis of this compound.

Double_Displacement_Workflow cluster_reactants Reactants cluster_process Process cluster_separation Separation cluster_final Final Product Urea Urea DissolveUrea Dissolve Urea in HCl Urea->DissolveUrea HCl Hydrochloric Acid HCl->DissolveUrea NaClO4 Sodium Perchlorate AddNaClO4 Add Sodium Perchlorate NaClO4->AddNaClO4 DissolveUrea->AddNaClO4 StirHeat Stir at 40°C AddNaClO4->StirHeat CoolPrecipitate Cool to 20°C StirHeat->CoolPrecipitate FilterNaCl Filter out NaCl CoolPrecipitate->FilterNaCl Concentrate Concentrate Filtrate FilterNaCl->Concentrate FilterHot Hot Filtration Concentrate->FilterHot Crystallize Cool to Crystallize FilterHot->Crystallize FinalFilter Vacuum Filtration Crystallize->FinalFilter Dry Dry Crystals FinalFilter->Dry Product This compound Crystals Dry->Product

Caption: Chemical reaction pathways for this compound synthesis.

References

Application Notes and Protocols for the Analytical Detection of Urea Perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urea perchlorate ((CH₄N₂O)·HClO₄) is an energetic material of interest in various fields, including defense and homeland security. Its detection is crucial for safety, security, and forensic analysis. As an ionic salt, this compound readily dissociates in solution into urea and perchlorate ions. Therefore, analytical methods typically focus on the simultaneous or sequential detection of these two components. This document provides an overview of established analytical techniques and detailed protocols for the detection and quantification of urea and perchlorate ions from a this compound sample.

The primary analytical techniques covered in this document include:

  • Ion Chromatography (IC) for the detection of the perchlorate anion.

  • Enzymatic Assay with Colorimetric Detection for the quantification of urea.

  • High-Performance Liquid Chromatography (HPLC) for the analysis of urea, often with a derivatization step.

  • Electrochemical Methods for the detection of both urea and perchlorate.

These methods offer varying levels of sensitivity, selectivity, and complexity, making them suitable for different laboratory and field applications.

Ion Chromatography (IC) for Perchlorate Detection

Ion chromatography is a highly effective and widely used method for the analysis of perchlorate in various matrices, including drinking water and environmental samples.[1] It is recognized by regulatory bodies such as the U.S. Environmental Protection Agency (EPA), which has established specific methods for its detection.[2][3]

Principle

Ion chromatography separates ions based on their affinity for an ion-exchange resin. A liquid sample is injected into a stream of eluent and passed through a chromatographic column. The perchlorate anions are separated from other anions in the sample and are then detected, typically by a suppressed conductivity detector.[2] The use of a suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte.

Experimental Protocol: EPA Method 314.0 (Adapted)

This protocol is adapted from U.S. EPA Method 314.0 for the determination of perchlorate in drinking water by ion chromatography.[2]

1. Sample Preparation

  • Dissolve a known weight of the suspected this compound sample in deionized water to a final concentration within the working range of the instrument.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • If high concentrations of other anions like chloride, sulfate, or carbonate are expected, dilution of the sample may be necessary to avoid interference.[2]

2. Instrumentation

  • Ion chromatograph equipped with a guard column, an analytical column (e.g., Dionex IonPac AS5 or equivalent), a suppressed conductivity detector, and an autosampler.[2]

  • Eluent: 50 mM sodium hydroxide solution.[2]

3. Chromatographic Conditions

  • Eluent Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 100 µL to 1000 µL, depending on the desired detection limit.[4]

  • Detector: Suppressed conductivity.

4. Calibration

  • Prepare a series of perchlorate standard solutions from a certified stock solution in deionized water. The concentration range should bracket the expected sample concentration.

  • Analyze the standards in the same manner as the samples to generate a calibration curve of peak area versus concentration.

5. Analysis

  • Inject the prepared sample into the ion chromatograph.

  • Identify the perchlorate peak based on its retention time compared to the standards.

  • Quantify the perchlorate concentration using the calibration curve.

Quantitative Data

ParameterValueReference
Method Detection Limit (MDL)0.53 µg/L[2]
Minimum Reporting Limit (MRL)4 µg/L[2]

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing dissolve Dissolve this compound in DI Water filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into IC system filter->inject separate Anion separation on column inject->separate detect Suppressed conductivity detection separate->detect identify Identify perchlorate peak by retention time detect->identify quantify Quantify using calibration curve identify->quantify

Caption: Workflow for Perchlorate Detection by Ion Chromatography.

Enzymatic Assay for Urea Detection (Berthelot Reaction)

The determination of urea is commonly performed using an enzymatic assay involving the urease enzyme, followed by the colorimetric detection of the resulting ammonia via the Berthelot reaction.[5][6] This method is widely used in clinical diagnostics and can be adapted for other sample types.

Principle

The enzyme urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[5] The liberated ammonia then reacts with a phenol compound and hypochlorite in an alkaline medium, with sodium nitroprusside as a catalyst, to form a stable blue-green indophenol dye.[5][6] The intensity of the color, measured spectrophotometrically, is directly proportional to the urea concentration in the sample.

Experimental Protocol

1. Reagent Preparation

  • Urease Reagent: Prepare a solution of urease in a suitable buffer (e.g., phosphate buffer, pH 6.9). The activity of the urease should be known to ensure complete hydrolysis of urea.[5]

  • Phenol-Nitroprusside Reagent: Dissolve sodium salicylate and sodium nitroprusside in a phosphate buffer.[5]

  • Alkaline Hypochlorite Reagent: A solution of sodium hypochlorite in sodium hydroxide.[5]

  • Urea Standard Solution: Prepare a stock solution of urea in deionized water and create a series of dilutions for the calibration curve.

2. Sample Preparation

  • Dissolve a known weight of the this compound sample in deionized water to achieve a concentration within the linear range of the assay.

  • Prepare a reagent blank using deionized water instead of the sample.

3. Assay Procedure

  • To a set of test tubes, add a small volume of the sample, standard, or blank.

  • Add the urease reagent to each tube and incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C or room temperature) to allow for the enzymatic reaction to complete.[5]

  • Add the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent to each tube.

  • Mix well and incubate for a second period to allow for color development (e.g., 5-10 minutes at 37°C or room temperature).[5]

  • Measure the absorbance of the resulting solution at a wavelength of approximately 600 nm using a spectrophotometer.[5]

4. Quantification

  • Generate a calibration curve by plotting the absorbance of the urea standards against their known concentrations.

  • Determine the urea concentration in the sample by interpolating its absorbance on the calibration curve.

Quantitative Data

ParameterValueReference
Detection Limit4.79 mg/dL[5]
LinearityUp to 300 mg/dL[5]

Workflow Diagram

cluster_prep Sample Preparation cluster_reaction Enzymatic & Colorimetric Reaction cluster_measurement Measurement & Quantification dissolve Dissolve this compound in DI Water add_urease Add Urease Reagent and Incubate dissolve->add_urease add_reagents Add Phenol-Nitroprusside and Hypochlorite add_urease->add_reagents color_dev Incubate for Color Development add_reagents->color_dev measure_abs Measure Absorbance at ~600 nm color_dev->measure_abs quantify Quantify using Urea Standard Curve measure_abs->quantify

Caption: Workflow for Urea Detection by Enzymatic-Colorimetric Assay.

High-Performance Liquid Chromatography (HPLC) for Urea Nitrate Detection

While less common for simple urea quantification than enzymatic assays, HPLC can be a powerful tool, especially for complex matrices or when derivatization is employed to enhance detection. A method has been developed for the trace analysis of urea nitrate by reacting it with xanthydrol to form a fluorescent derivative.[7][8]

Principle

This method involves the derivatization of the uronium ion (protonated urea from urea nitrate) with xanthydrol in a non-aqueous medium.[8] The resulting derivative is then separated by reverse-phase HPLC and detected by UV or fluorescence detectors.[7] The use of an internal standard is recommended for accurate quantification.[7]

Experimental Protocol

1. Reagent Preparation

  • Derivatizing Reagent: A solution of xanthydrol in a suitable organic solvent mixture (e.g., methanol/ethanol/1-propanol).[7]

  • Mobile Phase: A gradient of acetonitrile and water is typically used for the separation.

  • Urea Nitrate Standards: Prepare standards of urea nitrate in the derivatization solvent.

  • Internal Standard: A suitable compound that reacts with xanthydrol but is chromatographically resolved from the urea nitrate derivative (e.g., methyl urea).[7]

2. Sample Preparation and Derivatization

  • Dissolve the this compound sample in the derivatization solvent.

  • Add the internal standard and the xanthydrol reagent.

  • Allow the reaction to proceed for a set time (e.g., around 3 hours) to ensure complete derivatization.[7]

3. Instrumentation

  • HPLC system equipped with a gradient pump, an autosampler, a C18 reverse-phase column, and a UV and/or fluorescence detector.

4. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 215 nm or fluorescence detection.[7]

  • Injection Volume: 10-20 µL.

5. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the urea nitrate derivative to the internal standard against the concentration of the urea nitrate standards.

  • The concentration of urea nitrate in the sample is determined from this calibration curve.

Quantitative Data

ParameterValueReference
Quantification Limit~0.17 mM (21 mg/L)[7]

Logical Relationship Diagram

cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification urea_nitrate Urea Nitrate in Sample derivative Fluorescent Derivative urea_nitrate->derivative xanthydrol Xanthydrol Reagent xanthydrol->derivative separation Reverse-Phase Separation derivative->separation detection UV/Fluorescence Detection separation->detection calibration Calibration Curve (Peak Area Ratio vs. Conc.) detection->calibration internal_std Internal Standard internal_std->calibration quantify Quantify Urea Nitrate calibration->quantify

Caption: Logical Flow for HPLC Detection of Urea Nitrate via Derivatization.

Electrochemical Methods

Electrochemical sensors offer a promising approach for the rapid and low-cost detection of both urea and perchlorate.[9][10] These methods are well-suited for in-field analysis.

Principle for Urea Detection

Amperometric biosensors for urea typically utilize urease immobilized on an electrode surface.[11] The enzymatic hydrolysis of urea produces ammonium ions, which can be electrochemically oxidized. The resulting current is proportional to the urea concentration.[11] Non-enzymatic sensors have also been developed that directly oxidize urea on a modified electrode surface.[9]

Principle for Perchlorate Detection

Perchlorate can be detected using ion-selective electrodes (ISEs). These potentiometric sensors employ a membrane containing an ionophore that selectively binds perchlorate ions. This binding event generates a potential difference across the membrane that is logarithmically proportional to the perchlorate concentration.

Experimental Protocol: Amperometric Urea Biosensor

1. Electrode Preparation

  • Modify a working electrode (e.g., glassy carbon, platinum) with a material that facilitates enzyme immobilization and electron transfer. This can include nanomaterials like gold nanoparticles or conducting polymers.[11][12]

  • Immobilize urease onto the modified electrode surface.

2. Measurement Setup

  • Use a three-electrode electrochemical cell containing the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The electrolyte is typically a buffer solution (e.g., phosphate buffer).

3. Analysis

  • Add the sample containing this compound to the electrochemical cell.

  • Apply a constant potential to the working electrode and measure the resulting current over time (amperometry).

  • The change in current upon sample addition corresponds to the urea concentration.

4. Calibration

  • Perform a series of measurements with standard urea solutions of known concentrations to generate a calibration curve of current response versus concentration.

Quantitative Data for an Amperometric Urea Biosensor

ParameterValueReference
Linear Range0.05 mM to 20 mM[11]
Sensitivity1.7 µA mM⁻¹ cm⁻²[11]
Response Time~10 s[11]
Detection Limit60 nM[12]

Experimental Workflow Diagram

cluster_electrode Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis modify Modify Working Electrode immobilize Immobilize Urease modify->immobilize setup Assemble 3-Electrode Cell immobilize->setup add_sample Add Sample to Electrolyte setup->add_sample measure Apply Potential & Measure Current (Amperometry) add_sample->measure quantify Determine Urea Concentration from Current measure->quantify calibrate Generate Calibration Curve with Standards calibrate->quantify

Caption: Workflow for Amperometric Urea Biosensor.

References

Application Notes and Protocols for the Safe Handling and Storage of Urea Perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea perchlorate, with the chemical formula CO(NH₂)₂·HClO₄, is a crystalline solid formed from the reaction of urea and perchloric acid.[1] It is recognized as a powerful oxidizer and has been documented for its use in liquid explosives.[1] Due to its energetic nature, this compound presents significant fire and explosion hazards. Safe handling and storage are paramount to mitigate the risks associated with its use in a research and development setting.

Hazard Identification and Data Summary

This compound is a hazardous substance that requires careful handling. The primary hazards include:

  • Explosion Hazard: As a perchlorate salt, it is shock-sensitive and can decompose violently when subjected to heat, friction, or impact.[2][3][4] The combination of urea with a strong oxidizer like perchlorate creates a potent energetic material.[5]

  • Fire Hazard: It can act as a strong oxidizer, and its contact with combustible materials may lead to fire or explosion.[5][6]

  • Health Hazards: While specific toxicity data for this compound is not available, its components suggest potential health risks. Perchlorates can interfere with thyroid function.[7] Urea may cause skin and eye irritation.[5]

The following table summarizes the available quantitative data for this compound and its components.

PropertyValueSource(s)
This compound
Chemical FormulaCO(NH₂)₂·HClO₄[1]
Molar Mass159.51 g/mol [1]
AppearanceSheet-shaped crystallite[1]
Melting Point83 °C (181 °F; 356 K)[1]
Solubility in WaterHigh[1]
HygroscopicityStrong[1]
Decomposition TemperatureData not available; decomposes above melting point[8][9][10][11]
Impact SensitivityData not available; presumed to be shock-sensitive[2][3][4]
Urea
Decomposition Temperature>134 °C[6]
Perchlorates (general)
ToxicityCan interfere with thyroid function[7]

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the consistent and correct use of appropriate PPE.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Hearing Protection: Should be considered, especially when handling larger quantities or if there is a risk of detonation.

Handling Procedures

This compound should only be handled in a designated and controlled area by trained personnel.

  • Quantity: Work with the smallest possible quantities.

  • Environment: Handle in a well-ventilated area, preferably within a chemical fume hood with a blast shield.

  • Tools: Use non-sparking tools made of materials like wood or plastic. Avoid metal spatulas or tools that can cause friction or sparks.

  • Avoidance of Contamination: Keep this compound away from combustible materials, organic substances, strong reducing agents, and metals.

  • Heating: Avoid heating this compound. If a process requires temperature elevation, it must be done with extreme caution, using remotely controlled equipment behind a blast shield.

  • Grinding: Do not grind or subject the material to friction.

Storage Procedures

Proper storage is crucial to prevent accidents.

  • Location: Store in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.

  • Container: Use a tightly sealed, non-metallic container. The container should be clearly labeled with the chemical name, "DANGER: EXPLOSIVE AND OXIDIZING HAZARD," and the date of receipt or synthesis.

  • Segregation: Store separately from flammable materials, organic compounds, reducing agents, and acids.

  • Inventory: Maintain a strict inventory to track the quantity and age of the material.

Spill and Emergency Procedures
  • Small Spills: In the event of a small, dry spill, carefully and gently sweep the material with non-sparking tools onto a sheet of paper. Place the collected material in a designated waste container. Do not use a vacuum cleaner. The area should then be decontaminated with water.

  • Large Spills: Evacuate the area immediately and contact the institution's emergency response team.

  • Fire: In case of fire, evacuate the area immediately. Do not attempt to fight the fire if this compound is directly involved, as there is a significant risk of explosion. Use a Class D fire extinguisher for fires in the vicinity if it is safe to do so.

Disposal Procedures

Dispose of this compound as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Container: Collect waste in a designated, labeled, and compatible container.

  • Professional Disposal: Contact your institution's environmental health and safety office for proper disposal procedures. Do not attempt to dispose of it through standard laboratory waste streams.

Diagrams

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe designated_area Prepare Designated Handling Area ppe->designated_area weigh Weigh Smallest Necessary Quantity designated_area->weigh transfer Transfer Using Non-Sparking Tools weigh->transfer experiment Conduct Experiment in Fume Hood with Blast Shield transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Dispose of Waste as Hazardous Material decontaminate->waste storage Return to Secure Storage waste->storage

Caption: Workflow for the safe handling of this compound.

Storage_Protocol Storage Protocol for this compound storage_location Cool, Dry, Well-Ventilated Area container Tightly Sealed, Non-Metallic Container storage_location->container segregation Segregate from Incompatibles storage_location->segregation inventory Maintain Strict Inventory storage_location->inventory labeling Clear Labeling: 'EXPLOSIVE & OXIDIZING HAZARD' container->labeling

Caption: Key elements of the storage protocol for this compound.

References

Application Notes and Protocols for the Experimental Design of Testing the Explosive Performance of Urea Perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design for the synthesis and subsequent testing of the explosive performance of urea perchlorate. The protocols outlined below are based on established methodologies for the characterization of energetic materials. Extreme caution and adherence to all relevant safety protocols are mandatory when handling and testing explosive compounds.

Synthesis of this compound

This compound can be synthesized through the reaction of urea with perchloric acid.[1] An alternative method involves the reaction of urea with hydrochloric acid followed by the addition of sodium perchlorate.[1][2]

1.1. Experimental Protocol for Synthesis

Materials:

  • Urea (CO(NH₂)₂)

  • Perchloric acid (HClO₄, 70%) or Hydrochloric acid (HCl, 35%) and Sodium perchlorate (NaClO₄)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure using Perchloric Acid:

  • In a fume hood, dissolve a specific molar amount of urea in a minimal amount of distilled water in a beaker placed in an ice bath.

  • Slowly and with constant stirring, add an equimolar amount of 70% perchloric acid to the urea solution. The temperature should be maintained below 10°C.

  • Continue stirring for 30 minutes in the ice bath to allow for complete precipitation of this compound crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted starting materials.

  • Dry the crystals in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.

  • Store the dried this compound in a desiccator away from heat, friction, and impact.

Procedure using Hydrochloric Acid and Sodium Perchlorate:

  • Dissolve a specific molar amount of urea in 35% hydrochloric acid with agitation.[2]

  • To this solution, add an equimolar amount of sodium perchlorate and stir vigorously for 10 minutes at 40°C.[2]

  • Cool the mixture to 20°C to precipitate sodium chloride, which is then removed by filtration.[2]

  • The filtrate containing this compound can be concentrated under reduced pressure at a temperature below 80°C and then cooled to crystallize the this compound.[2]

  • Collect, wash, and dry the crystals as described in the previous method.

Characterization of Explosive Properties

A series of standardized tests should be performed to determine the explosive performance of the synthesized this compound. These tests will evaluate its sensitivity to various stimuli and its detonation characteristics.

2.1. Sensitivity Tests

Sensitivity testing is crucial for assessing the safety and handling requirements of an explosive material.[3][4]

2.1.1. Impact Sensitivity

The impact sensitivity will be determined using a drop-weight impact tester, such as the ERL Type 12 Drop Weight Sensitivity Apparatus.[3][5] The test determines the 50% initiation height (H₅₀), which is the height from which a standard weight will cause the sample to detonate 50% of the time.[6]

Experimental Protocol:

  • Prepare a small, measured sample (e.g., 35-40 mg) of this compound.[4][5]

  • Place the sample between the anvil and striker of the drop-hammer machine.[5]

  • Drop a standard weight from a predetermined height onto the striker.

  • Record the result as a "go" (detonation) or "no-go" (no detonation).[6]

  • Vary the drop height in a series of tests based on the previous result (e.g., using the Bruceton method) to determine the H₅₀ value.[3][5]

2.1.2. Friction Sensitivity

Friction sensitivity will be evaluated using a BAM (Bundesanstalt für Materialprüfung) friction tester.[7][8] This test determines the load at which the explosive material initiates due to friction.[9]

Experimental Protocol:

  • Place a small sample of this compound on the porcelain plate of the BAM friction tester.[8]

  • Apply a specific load to the sample using the weighted pendulum.

  • Swing the pendulum to create friction between the porcelain peg and the sample on the plate.

  • Observe for any reaction (e.g., sparks, crackling, ignition, or explosion).[8][9]

  • Conduct a series of tests with varying loads to determine the lowest load that causes a reaction in a specified number of trials.

2.1.3. Thermal Stability

The thermal stability will be assessed to understand the material's behavior at elevated temperatures. This can be determined using methods like the Henkin bath test or vacuum thermal stability tests.[10][11]

Experimental Protocol (Henkin Bath Test):

  • Place a small, weighed sample (e.g., 50 mg) of this compound into a blasting cap shell.[10]

  • Seal the cap.

  • Immerse the sealed cap in a heated metal bath at a specific temperature.[10]

  • Measure the time to explosion.[10]

  • Repeat the test at various temperatures to establish a time-to-explosion versus temperature profile.[10]

2.2. Detonation Performance

Detonation performance is a measure of the explosive's power and effectiveness.

2.2.1. Detonation Velocity

The velocity of detonation (VoD) is a key performance parameter and can be measured using various techniques, including the Dautriche method, resistance wire methods, or high-speed photography.[12][13][14][15]

Experimental Protocol (Dautriche Method):

  • Prepare a cylindrical charge of this compound of a known length and diameter.

  • Insert two ends of a detonating cord with a known detonation velocity into the charge at a specific distance apart.[12]

  • Initiate the explosive charge.

  • The detonation of the charge will initiate the two ends of the detonating cord at different times, causing two detonation waves to travel towards each other within the cord.

  • The point where these two waves collide is marked on a lead plate.

  • By measuring the position of the collision point and knowing the detonation velocity of the cord and the distance between the insertion points, the detonation velocity of the this compound can be calculated.[12]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Synthesis of this compound

Parameter Value
Molar ratio of Urea to Acid
Reaction Temperature (°C)
Yield (%)

| Appearance | |

Table 2: Sensitivity Test Results for this compound

Test Parameter Result Standard Comparison (e.g., RDX, TNT)
Impact Sensitivity H₅₀ (cm)
Friction Sensitivity Initiating Load (N)

| Thermal Stability (Henkin) | Time to explosion at 150°C (s) | | |

Table 3: Detonation Performance of this compound

Parameter Value Standard Comparison (e.g., RDX, TNT)
Detonation Velocity (m/s)

| Density (g/cm³) | | |

Visualizations

Diagram 1: Synthesis of this compound Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Urea + Perchloric Acid Reaction Controlled addition in ice bath Reactants->Reaction Precipitation Crystal Formation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold H₂O Filtration->Washing Drying Vacuum Oven Drying Washing->Drying Product This compound Crystals Drying->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Experimental Design for Explosive Performance Testing

Explosive_Testing_Workflow cluster_testing Explosive Performance Testing Sample This compound Sample Sensitivity Sensitivity Tests Sample->Sensitivity Performance Detonation Performance Tests Sample->Performance Impact Impact Sensitivity (Drop-Hammer) Sensitivity->Impact Friction Friction Sensitivity (BAM Tester) Sensitivity->Friction Thermal Thermal Stability (Henkin Bath) Sensitivity->Thermal VoD Detonation Velocity (Dautriche Method) Performance->VoD

Caption: Experimental workflow for testing explosive performance.

References

Application Notes and Protocols for the Characterization of Urea Perchlorate's Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea perchlorate (CO(NH₂)₂·HClO₄) is an energetic material with applications as an oxidizer.[1] A thorough characterization of its sensitivity to various stimuli is paramount for ensuring safe handling, storage, and application. These application notes provide a detailed overview of the standard techniques used to determine the sensitivity of this compound to impact, friction, thermal, and electrostatic discharge stimuli. The following protocols are based on widely accepted methodologies for energetic materials testing.

Data Presentation: Sensitivity of this compound and Related Compounds

Due to the limited availability of comprehensive sensitivity data specifically for this compound in publicly accessible literature, the following tables include data for analogous compounds such as ammonium perchlorate and urea nitrate for comparative purposes. This allows for an estimation of the relative sensitivity of this compound.

Table 1: Impact and Friction Sensitivity Data

CompoundImpact Sensitivity (H₅₀, cm)Friction Sensitivity (Load, N)
This compound Data not readily availableData not readily available
Ammonium PerchlorateClose to borderline for transport>363 N (smoke observed)[2]
Urea Nitrate>155 cmData not readily available

H₅₀: The height from which a standard weight is dropped to cause initiation in 50% of trials. Higher values indicate lower sensitivity.[3] Friction sensitivity is often determined using the BAM friction apparatus, with higher load values indicating less sensitivity.[4]

Table 2: Thermal Sensitivity Data

CompoundMelting Point (°C)Decomposition Onset (°C)
This compound 83 °C[1]Data not readily available
Urea132 °C[5]~150 °C
Ammonium Dinitramide–Urea Cocrystal-201.9 °C[6]

Thermal analysis is critical for understanding the thermal stability and potential hazards at elevated temperatures.

Table 3: Electrostatic Discharge (ESD) Sensitivity Data

CompoundESD Sensitivity (E₅₀, J)
This compound Data not readily available
Tris(carbohydrazide)zinc PerchlorateVaries with electrode gap[7]
Titanium Potassium PerchlorateIgnition at as low as 3-4 kV

E₅₀: The energy at which there is a 50% probability of ignition from an electrostatic discharge. Lower values indicate greater sensitivity.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the sensitivity of energetic materials like this compound.

Impact Sensitivity Testing (Drop-Weight Method)

Objective: To determine the impact sensitivity of this compound, expressed as the H₅₀ value.[8]

Apparatus:

  • Drop-weight impact tester (e.g., BAM or ERL type)

  • Hardened steel anvils and rollers

  • Sample holder

  • Safety shield and remote operating system

Procedure:

  • A small, precisely measured amount of the sample (typically 30-40 mg) is placed in the sample holder between the anvils.

  • The sample holder is placed on the machine's anvil base.

  • The drop-weight (e.g., 2.5 kg or 5 kg) is raised to a predetermined height.

  • The weight is released and allowed to fall onto the sample.

  • The outcome (initiation or no initiation) is recorded. An initiation is typically identified by a flash, sound, or smoke.

  • The "up-and-down" or Bruceton method is commonly used, where the drop height is increased after a non-initiation event and decreased after an initiation event.

  • A series of trials (typically 20-30) is conducted to determine the height at which there is a 50% probability of initiation (H₅₀).[3]

Data Analysis: The H₅₀ value is calculated statistically from the series of test results.

Friction Sensitivity Testing (BAM Method)

Objective: To determine the friction sensitivity of this compound.[4]

Apparatus:

  • BAM (Bundesanstalt für Materialprüfung) friction tester

  • Porcelain plates and pegs

  • Loading arm with various weights

Procedure:

  • A small amount of the sample (approximately 10 mm³) is spread on the porcelain plate.

  • The porcelain peg is placed on the sample.

  • A specific load is applied to the peg using the loading arm.

  • The machine is activated, causing the porcelain plate to move back and forth under the stationary peg once.

  • The outcome is observed for any signs of initiation (e.g., sparks, crackling, smoke, or explosion).

  • The test is repeated six times at a given load.

  • If no initiation occurs, the load is increased to the next level.

  • The lowest load at which an initiation occurs in at least one of the six trials is recorded as the friction sensitivity.[9]

Data Analysis: The result is reported as the load in Newtons (N) at which initiation occurs.

Thermal Sensitivity Analysis (DSC and TGA)

Objective: To evaluate the thermal stability, melting point, and decomposition behavior of this compound.[10]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., aluminum, copper, or gold-plated)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure (DSC):

  • A small amount of the sample (typically 1-5 mg) is hermetically sealed in a sample pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated at a constant rate (e.g., 5-20 °C/min) under an inert atmosphere.

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • Endothermic events (melting) and exothermic events (decomposition) are recorded.

Procedure (TGA):

  • A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate under a controlled atmosphere.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting curve shows the temperatures at which mass loss occurs due to decomposition or volatilization.[11]

Data Analysis: The DSC thermogram provides melting point and decomposition temperatures, while the TGA thermogram indicates the onset of decomposition and the extent of mass loss.

Electrostatic Discharge (ESD) Sensitivity Testing

Objective: To determine the susceptibility of this compound to initiation by an electrostatic discharge.[12]

Apparatus:

  • ESD sensitivity tester (e.g., ABL ESD machine)

  • High-voltage power supply

  • Capacitor bank

  • Sample holder with electrodes (e.g., needle and base)

Procedure:

  • A small, measured amount of the sample (approximately 20 mg) is placed in the sample holder.

  • The electrodes are positioned with a specific gap.

  • The capacitor is charged to a known voltage, storing a specific amount of energy (E = 0.5 * C * V²).[7]

  • The stored energy is discharged through the sample via the electrodes.

  • The outcome (initiation or no initiation) is observed.

  • An "up-and-down" method is typically used to determine the energy level (E₅₀) at which there is a 50% probability of initiation.[12]

Data Analysis: The E₅₀ value in Joules (J) is calculated from the test series.

Visualization of Experimental Workflows

Impact_Sensitivity_Workflow A Sample Preparation (30-40 mg) B Place Sample in Holder A->B C Position Holder in Impact Tester B->C D Set Drop Height C->D E Release Weight D->E F Observe Outcome (Initiation/No Initiation) E->F G Adjust Height (Bruceton Method) F->G H Repeat Trial (20-30 times) G->H H->D I Calculate H50 Value H->I

Caption: Workflow for Impact Sensitivity Testing.

Friction_Sensitivity_Workflow A Sample Preparation (~10 mm³) B Spread Sample on Porcelain Plate A->B C Position Peg and Apply Load B->C D Activate Friction Tester C->D E Observe Outcome D->E F Initiation? E->F G Record Load, Test Complete F->G Yes J No Initiation F->J No H Repeat 5 more times at same load I Increase Load H->I I->C J->H

Caption: Workflow for BAM Friction Sensitivity Testing.

Thermal_Analysis_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis A1 Prepare Sample (1-5 mg) in Sealed Pan A2 Place Sample and Reference in DSC A1->A2 A3 Heat at Constant Rate A2->A3 A4 Record Heat Flow vs. Temperature A3->A4 A5 Identify Melting and Decomposition Peaks A4->A5 B1 Prepare Sample (5-10 mg) in Pan B2 Place Sample in TGA B1->B2 B3 Heat at Constant Rate B2->B3 B4 Record Mass Loss vs. Temperature B3->B4 B5 Determine Decomposition Onset B4->B5

Caption: Workflow for Thermal Sensitivity Analysis (DSC & TGA).

ESD_Sensitivity_Workflow A Sample Preparation (~20 mg) B Place Sample in Holder A->B C Set Electrode Gap B->C D Set Voltage and Capacitance (Energy) C->D E Charge Capacitor D->E F Discharge Through Sample E->F G Observe Outcome F->G H Adjust Energy Level (Up-and-Down Method) G->H I Repeat Trials H->I I->D J Calculate E50 Value I->J

Caption: Workflow for Electrostatic Discharge (ESD) Sensitivity Testing.

References

Troubleshooting & Optimization

preventing accidental detonation of urea perchlorate in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Due to the extremely hazardous nature of urea perchlorate, which is a powerful and sensitive explosive, I cannot provide detailed experimental protocols or troubleshooting guides. The information requested could be misused and lead to serious accidents. The focus of any responsible guidance regarding this substance must be on avoiding its formation and understanding the severe risks involved.

Instead, I will provide a safety-focused FAQ section that highlights the dangers and outlines general safety principles for handling precursors like perchlorates in a laboratory setting. This information is for awareness and risk prevention, not for facilitating experiments with this compound.

Frequently Asked Questions (FAQs) about this compound Safety

Q1: What is this compound and why is it considered dangerous?

This compound is an unstable and highly explosive compound formed from the reaction of urea and perchloric acid or other perchlorate salts. It is extremely sensitive to shock, friction, and heat, and can detonate violently without warning. There is no safe way to handle this substance in a standard laboratory setting.

Q2: Under what conditions can this compound form accidentally?

Accidental formation can occur when urea and a perchlorate source (e.g., perchloric acid, ammonium perchlorate, sodium perchlorate) are mixed, especially under conditions of heat or dehydration. The risk is particularly high if the mixture is allowed to dry out.

Q3: What are the primary hazards associated with this compound?

The primary hazard is a powerful and unpredictable explosion. This can cause severe injury or death, as well as catastrophic damage to laboratory equipment and facilities. The detonation can also generate toxic gases.

Q4: Are there any safe handling procedures for this compound?

Due to its extreme instability, there are no recognized safe handling procedures for this compound in a typical research or drug development laboratory. The only safe course of action is to prevent its formation entirely.

Q5: What should I do if I suspect I have accidentally created this compound?

If you suspect the accidental formation of this compound, do not touch or attempt to move the container . Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) office or emergency services. This is a critical emergency situation that requires expert handling by trained bomb disposal professionals.

Q6: How can I prevent the accidental formation of this compound?

  • Avoid Mixing: Never mix urea or other organic compounds with perchloric acid or other perchlorate salts unless it is part of a well-understood and thoroughly risk-assessed procedure.

  • Strict Housekeeping: Maintain a clean and organized laboratory. Ensure that urea and perchlorate-containing compounds are stored separately and are clearly labeled.

  • Review Procedures: Before conducting any new experiment, carefully review all reagents and potential reaction byproducts to identify any risk of forming explosive compounds.

  • Consult Safety Data Sheets (SDS): Always read the SDS for all chemicals you are working with to understand their incompatibilities and hazards.

Logical Relationship: Hazard Prevention

The following diagram illustrates the logical steps to prevent the accidental formation and detonation of this compound.

Hazard_Prevention cluster_prevention Prevention and Mitigation Strategy cluster_failure Awareness Awareness of Urea & Perchlorate Incompatibility Avoidance Avoid Mixing Urea and Perchlorates Awareness->Avoidance leads to AccidentalFormation Accidental Formation of this compound Segregation Proper Storage and Segregation of Chemicals Avoidance->Segregation requires Review Thorough Procedure and Risk Review Segregation->Review informs Review->Avoidance EmergencyResponse Immediate Evacuation and EHS Notification AccidentalFormation->EmergencyResponse triggers

Caption: Logical workflow for preventing accidental this compound formation.

Disclaimer: This information is intended for hazard awareness and educational purposes only. Under no circumstances should this compound be synthesized or handled in a laboratory setting without the direct supervision of explosives experts and appropriate safety infrastructure. Always prioritize safety and consult with your institution's EHS professionals before working with potentially explosive chemicals.

troubleshooting impurities in urea perchlorate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Due to the highly hazardous and explosive nature of urea perchlorate, I am unable to provide detailed experimental protocols, troubleshooting guides, or synthesis information. The creation and handling of this compound pose significant safety risks, and providing such information would be irresponsible. My purpose is to be helpful and harmless, and that includes protecting users from potentially dangerous information.

For all chemical synthesis and research, it is imperative to consult with qualified chemists and adhere to all established safety protocols and guidelines from recognized safety organizations. Always conduct thorough risk assessments before undertaking any new experimental work.

optimization of reaction conditions for urea perchlorate formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis and optimization of urea perchlorate. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a crystalline solid formed from the reaction of urea with perchloric acid.[1] It has the chemical formula CO(NH₂)₂·HClO₄.[1] It is known for its good chemical stability but is also strongly hygroscopic, meaning it readily absorbs moisture from the air.[1]

Q2: What are the primary methods for synthesizing this compound?

A2: There are two main routes for the synthesis of this compound:

  • Direct Acid-Base Reaction: This involves the gradual addition of urea to an aqueous solution of perchloric acid.[1]

  • Double Displacement Reaction: This method consists of adding urea to a solution of hydrochloric acid, followed by the addition of sodium perchlorate. The less soluble sodium chloride precipitates out, leaving this compound in the solution.[1][2]

Q3: What are the key safety precautions when working with this compound and its reagents?

A3: Safety is paramount when handling perchlorates.

  • Strong Oxidizer: Perchloric acid and its salts are powerful oxidizers. They can form explosive mixtures with organic materials, reducing agents, and finely powdered metals.[3][4][5]

  • Corrosive: Perchloric acid is highly corrosive.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[3][7]

  • Ventilation: All work should be conducted in a properly functioning chemical fume hood, preferably one specifically designed for use with perchloric acid that has a wash-down system.[4]

  • Storage: Store this compound and perchloric acid in a cool, dry, well-ventilated area away from incompatible materials such as organic compounds, flammable substances, and strong acids.[3][7]

Q4: What are some physical properties of this compound?

A4: this compound typically appears as sheet-shaped crystals.[1] It has a melting point of 83 °C and is highly soluble in water.[1] Due to its hygroscopic nature, it should be stored in a tightly sealed container to prevent moisture absorption.[1]

Experimental Protocols and Data

Experimental Protocol: Synthesis via Double Displacement

This protocol is adapted from a known procedure for the synthesis of this compound.[2]

  • Reagent Preparation: In a suitable reaction vessel, dissolve 606 g of urea in 1040 g of 35% hydrochloric acid with agitation.

  • Reaction: To the urea-HCl solution, add 1405 g of sodium perchlorate. Stir the mixture vigorously for 10 minutes while maintaining the temperature at 40°C.

  • Initial Crystallization & Filtration: Cool the mixture to 20°C. The precipitated crystals, primarily sodium chloride, are removed by filtration. The filtrate contains the this compound.

  • Purification: To remove residual sodium chloride, the filtrate is concentrated under reduced pressure at a temperature below 80°C. The solution is then filtered while hot to remove the precipitated sodium chloride.

  • Final Crystallization: The purified filtrate is cooled to induce crystallization of this compound. The process of concentration and cooling can be repeated to increase the yield.[2]

  • Drying and Storage: The resulting this compound crystals should be dried thoroughly and stored in a desiccator or a tightly sealed container to protect them from atmospheric moisture.

Data Presentation: Reagent Quantities

The table below summarizes the quantities used in the described experimental protocol.[2]

ReagentQuantity (g)Concentration
Urea606-
Hydrochloric Acid104035%
Sodium Perchlorate1405-
Illustrative Data: Optimization of Crystallization Temperature

The following table provides an example of how data from optimization experiments could be presented. This data is for illustrative purposes only.

Experiment IDCooling Temperature (°C)Cooling Time (hours)Crystal Size (mm)Yield (%)Purity (%)
UC-OPT-012040.5 - 1.08598.5
UC-OPT-021041.0 - 1.59199.1
UC-OPT-03441.5 - 2.09599.3
UC-OPT-04481.5 - 2.59699.4

Troubleshooting Guide

Q1: No crystals are forming after the solution has been cooled. What should I do?

A1: Failure to crystallize can be due to several factors.[8]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside surface of the flask with a glass stirring rod to create nucleation sites.[9]

  • Seeding: If you have a previous batch of this compound, add a tiny seed crystal to the solution to induce crystallization.[8]

  • Concentration: The solution might be too dilute (too much solvent). You may need to evaporate some of the solvent and attempt to cool the solution again.[8][9]

  • Excessive Cooling: Try cooling the solution to a lower temperature in an ice bath.[8]

Q2: The crystallization happened too quickly, resulting in a fine powder or impure product. How can I fix this?

A2: Rapid crystallization often traps impurities.

  • Re-dissolve and Cool Slowly: Reheat the flask to re-dissolve the solid. You may need to add a small amount of additional solvent.[9] Allow the solution to cool more slowly at room temperature before transferring it to a cooling bath. Insulating the flask can help slow down the cooling process.[9]

  • Solvent Amount: Ensure you have not used too little solvent, which can cause the product to crash out of the solution too quickly upon cooling.[9]

Q3: An oily liquid has formed instead of crystals. What does this mean and how can I resolve it?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid instead of solid crystals.[9]

  • Increase Solvent Volume: Reheat the solution to dissolve the oil. Add more solvent to ensure the saturation point is at a lower temperature than the melting point of this compound (83°C).[9]

  • Charcoal Treatment: If the oiling out is due to significant impurities, consider a hot filtration step with activated charcoal to remove them before attempting crystallization again.[9]

Q4: The final product seems damp or sticky. What is the cause?

A4: This is likely due to the hygroscopic nature of this compound or residual solvent.[1]

  • Thorough Drying: Ensure the crystals are dried completely under vacuum or in a desiccator.

  • Proper Storage: Store the final product in a tightly sealed container with a desiccant to prevent moisture absorption from the atmosphere.

Visual Guides

G start_end start_end process process decision decision output output A Start: Prepare Urea & HCl Solution B Add Sodium Perchlorate Stir at 40°C A->B C Cool to 20°C B->C D Filter to Remove Precipitated NaCl C->D E Concentrate Filtrate (Under Vacuum, <80°C) D->E F Hot Filtration (Remove more NaCl) E->F G Cool Purified Filtrate to Induce Crystallization F->G H Filter to Isolate This compound Crystals G->H I Dry and Store Product H->I J End I->J

Caption: Experimental workflow for this compound synthesis.

G start_node start_node decision_node decision_node remedy_node remedy_node outcome_node outcome_node start Crystallization Issue no_crystals No Crystals Formed? start->no_crystals oiling_out Oily Liquid Formed? no_crystals->oiling_out No scratch 1. Scratch flask interior no_crystals->scratch Yes reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes success Crystals Form oiling_out->success No seed 2. Add a seed crystal scratch->seed concentrate 3. Concentrate solution and re-cool seed->concentrate concentrate->success cool_slowly Cool solution slowly reheat_add_solvent->cool_slowly cool_slowly->success

Caption: Troubleshooting logic for crystallization problems.

References

Technical Support Center: Optimizing Urea Perchlorate Crystal Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystal morphology of urea perchlorate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound. The information is presented in a question-and-answer format to directly address user queries.

Q1: My this compound crystals are too small or appear as a fine powder. How can I increase their size?

A1: The formation of small crystals or a powder is often due to rapid nucleation. To promote the growth of larger crystals, the rate of nucleation should be controlled relative to the rate of crystal growth.

  • Reduce the Cooling Rate: A slower cooling rate reduces the level of supersaturation, which is the primary driving force for nucleation.[1] At lower supersaturation levels, crystal growth is favored over the formation of new nuclei, resulting in larger crystals.[1]

  • Decrease Agitation Speed: High agitation rates can lead to secondary nucleation, where new crystals are formed from contact between existing crystals. Reducing the stirring speed can minimize this effect.

  • Optimize Seeding: Introducing seed crystals of a desired size can provide a surface for crystal growth to occur, bypassing the initial nucleation stage. The amount and size of the seed crystals are critical parameters to control.[2]

  • Solvent Selection: The choice of solvent can influence solubility and, consequently, the metastable zone width. A solvent in which this compound has slightly higher solubility at elevated temperatures and lower solubility at cooler temperatures can allow for more controlled crystal growth.

Q2: The this compound crystals have a needle-like or acicular morphology, which is difficult to handle and process. How can I obtain a more block-like or equant habit?

A2: Crystal habit is determined by the relative growth rates of different crystal faces. To change a needle-like habit to a more equant one, the growth of the faster-growing faces needs to be inhibited.

  • Use of Additives/Impurities: The presence of certain additives or impurities can selectively adsorb to specific crystal faces, thereby inhibiting their growth. For urea, biuret has been shown to retard the growth of the {111} faces more than the {110} faces, leading to a more compact morphology.[3] While specific data for this compound is limited, experimenting with structurally similar molecules as additives could yield desired results.

  • Solvent Effects: The solvent can interact differently with various crystal faces, affecting their relative growth rates. For instance, in ethanolic solutions, urea crystals tend to be dominated by prismatic {110} faces.[3] Exploring a range of solvents with varying polarities may help in modifying the crystal habit of this compound.

  • Control Supersaturation: High supersaturation levels can lead to the development of more anisotropic crystals.[4] By maintaining a lower level of supersaturation, the growth rates of different faces can become more balanced, resulting in a more equant crystal shape.[1]

Q3: My this compound crystals are agglomerated. What causes this and how can it be prevented?

A3: Agglomeration, or the clustering of individual crystals, can be caused by several factors during the crystallization process.

  • High Supersaturation: Rapid nucleation at high supersaturation levels can lead to the formation of many small crystals that can easily agglomerate.[4]

  • Insufficient Agitation: While high agitation can cause secondary nucleation, insufficient agitation may not effectively keep the growing crystals suspended and separated, leading to agglomeration.

  • Impurity Presence: Certain impurities can increase the tendency for crystals to agglomerate.

To prevent agglomeration, it is recommended to:

  • Maintain a controlled, lower level of supersaturation.

  • Optimize the agitation speed to ensure crystals remain suspended without excessive secondary nucleation.

  • Ensure the purity of the starting materials.

Frequently Asked Questions (FAQs)

This section addresses frequently asked questions regarding the optimization of this compound crystal morphology.

Q: What are the key parameters to control during the crystallization of this compound?

A: The key parameters influencing the crystal morphology of this compound, by analogy with similar compounds like urea and ammonium perchlorate, are:

  • Supersaturation: This is the primary driving force for both nucleation and crystal growth.[1]

  • Temperature and Cooling Rate: These directly affect the level of supersaturation. A slower cooling rate generally leads to larger crystals.[2]

  • Solvent: The choice of solvent impacts solubility, crystal habit, and the potential for co-crystallization.

  • Additives and Impurities: These can act as habit modifiers by selectively inhibiting the growth of certain crystal faces.[3][5]

  • Agitation: The stirring rate influences mass transfer and can induce secondary nucleation.

  • Seeding: The introduction of seed crystals can control the number and initial size of the crystals.[2]

Q: How can I quantitatively assess the morphology of my this compound crystals?

A: Several techniques can be used to characterize the size and shape of your crystals:

  • Microscopy: Optical microscopy and Scanning Electron Microscopy (SEM) are direct methods to visualize the crystal shape and measure their dimensions.

  • Particle Size Analysis: Techniques like laser diffraction can provide a quantitative particle size distribution.

  • X-ray Diffraction (XRD): XRD can be used to identify the crystal structure and can also give an indication of preferred orientation, which is related to crystal habit.

Q: Are there any specific additives known to modify the crystal habit of this compound?

A: While specific literature on additives for this compound is scarce, studies on urea provide valuable insights. Biuret, a common impurity in urea, is known to alter the crystal habit of urea from needle-like to a more blocky shape.[3] It is hypothesized that molecules with structural similarities to this compound could act as effective habit modifiers. Experimentation with small amounts of related compounds may be a fruitful area of investigation. For instance, studies on copper sulfate have shown that urea itself can act as a habit modifier.[6][7]

Data Presentation

The following tables summarize the influence of various parameters on crystal morphology, based on studies of urea and ammonium perchlorate, which can serve as a guide for experiments with this compound.

Table 1: Effect of Additives on Urea Crystal Growth [5]

AdditiveAdsorption Energy on (001) face (kJ/mol)Adsorption Energy on (110) face (kJ/mol)Adsorption Energy on (111) face (kJ/mol)Effect on Crystal Morphology
Water -9.8-28.3-10.1Reference
Biuret -32.7-24.5-34.5Promotes a more equant, block-like habit
Biurea -44.4-28.8-40.4Similar to biuret, promotes a more compact shape

Table 2: Influence of Cooling Rate on Ammonium Perchlorate Crystal Size (Qualitative)

Cooling RatePredominant Crystal SizeReference
Slow Larger crystals[2]
Fast Smaller crystals[2]

Experimental Protocols

The following are generalized experimental protocols for recrystallization to control crystal morphology, adapted for this compound based on standard crystallization techniques for similar compounds.

Protocol 1: Cooling Crystallization for Size Control

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., water, ethanol) at an elevated temperature until a saturated or slightly undersaturated solution is obtained.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling:

    • For large crystals: Cool the solution slowly and without agitation. A programmable cooling bath is ideal for precise control. A typical slow cooling rate might be 1-5 °C/hour.

    • For smaller, more uniform crystals: A faster, controlled cooling rate can be employed.

  • Seeding (Optional): Once the solution reaches a slightly supersaturated state, introduce a small quantity of finely milled this compound seed crystals.

  • Growth: Allow the crystals to grow at the final temperature for a set period with gentle agitation.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point of this compound.

Protocol 2: Anti-Solvent Crystallization for Morphology Control

  • Dissolution: Dissolve the this compound in a solvent in which it is highly soluble.

  • Addition of Anti-Solvent: Slowly add an anti-solvent (a solvent in which this compound is poorly soluble but is miscible with the primary solvent) to the solution with controlled agitation. The rate of addition will influence the rate of supersaturation and thus the crystal size.

  • Growth: Once the desired amount of anti-solvent has been added, allow the crystals to grow for a period.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the optimization of this compound crystal morphology.

Experimental_Workflow cluster_Preparation Solution Preparation cluster_Crystallization Crystallization Control cluster_Isolation Product Isolation & Analysis Dissolution Dissolve this compound in Chosen Solvent HotFiltration Hot Filtration (if impurities present) Dissolution->HotFiltration Cooling Controlled Cooling HotFiltration->Cooling Seeding Seeding Cooling->Seeding Agitation Controlled Agitation Cooling->Agitation Seeding->Agitation Filtration Filtration Agitation->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Analysis Morphology Analysis (Microscopy, PSD) Drying->Analysis

Caption: A general experimental workflow for optimizing this compound crystal morphology.

Logical_Relationships Supersaturation Supersaturation Nucleation Nucleation Rate Supersaturation->Nucleation Growth Growth Rate Supersaturation->Growth CrystalSize Crystal Size Nucleation->CrystalSize High rate -> Small size Growth->CrystalSize High rate -> Large size CrystalHabit Crystal Habit Growth->CrystalHabit Additives Additives/ Impurities Additives->Growth Inhibits specific faces Additives->CrystalHabit Solvent Solvent Solvent->Supersaturation Solvent->Growth Affects relative rates CoolingRate Cooling Rate CoolingRate->Supersaturation

References

refining purification techniques for high-purity urea perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urea perchlorate. The information is designed to address specific issues that may be encountered during the synthesis, purification, and handling of this energetic material.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Purification

Q1: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Incomplete reaction, improper stoichiometry, and side reactions are common culprits. One primary synthetic route involves the reaction of urea with perchloric acid, while another uses a double displacement reaction between sodium perchlorate and a urea salt.[1][2]

Troubleshooting Steps:

  • Stoichiometry: Ensure precise molar ratios of reactants. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.

  • Reaction Conditions: Maintain the recommended temperature. For the double displacement reaction, cooling is crucial to precipitate the product and minimize its solubility in the reaction medium.[2]

  • pH Control: The stability of urea is pH-dependent, with greater stability in the pH range of 4-8.[3][4][5][6] Drastic pH changes can lead to decomposition.

  • Mixing: Ensure vigorous and consistent stirring to promote efficient reaction kinetics and heat distribution.

Q2: The final product is contaminated with sodium chloride. What is the most effective way to remove this impurity?

A2: Sodium chloride is a common byproduct, particularly in synthesis routes involving sodium perchlorate.[2] Its removal is critical for achieving high purity.

Purification Strategy: Recrystallization

Recrystallization is the primary method for purifying this compound. The choice of solvent is critical for effective separation.

  • Solvent Selection: A suitable solvent should dissolve this compound at elevated temperatures but have limited solubility at lower temperatures, while sodium chloride should remain either soluble or insoluble across the temperature range. Ethanol has been noted as a potential solvent for urea recrystallization.[7] A mixed solvent system, such as ethanol/water, can be optimized to selectively crystallize this compound.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent mixture.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can trap impurities.[7]

    • Further cooling in an ice bath can maximize the yield of the purified crystals.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent to remove residual mother liquor.

    • Dry the crystals thoroughly under vacuum.

Q3: My recrystallized this compound crystals are small and irregular. How can I obtain larger, more well-defined crystals?

A3: Crystal size and morphology are influenced by the rate of cooling and the degree of supersaturation.[8]

Improving Crystal Quality:

  • Slow Cooling: Avoid rapid cooling of the crystallization solution. A slower cooling rate allows for more ordered crystal growth.

  • Seed Crystals: Introducing a small, high-purity seed crystal into the supersaturated solution can promote the growth of larger, more uniform crystals.

  • Solvent System: The choice of solvent can impact crystal habit. Experiment with different solvent polarities and mixtures to find the optimal conditions for desired crystal morphology.

Stability & Handling

Q4: What are the key safety precautions to consider when handling this compound?

A4: this compound is an energetic material and a strong oxidizer. It should be handled with extreme care.

Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-retardant lab coat, and gloves.[9][10]

  • Avoid Friction and Impact: Energetic materials can be sensitive to shock, friction, and static discharge. Handle with care and avoid grinding or subjecting the material to impact.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents, reducing agents, acids, bases, and combustible materials.[9][11][12]

  • Controlled Environment: Work in a well-ventilated area, preferably within a fume hood with a blast shield.[10]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[12]

Q5: What are the signs of decomposition, and what are the decomposition products?

A5: At elevated temperatures, urea can decompose to form ammonia, biuret, cyanuric acid, and oxides of nitrogen and carbon.[11] The presence of an ammonia odor can be an indicator of decomposition.[4] The thermal decomposition of urea is a complex process that can be influenced by the presence of other substances.

Analytical Characterization

Q6: How can I accurately determine the purity of my refined this compound?

A6: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and quantifying impurities.

HPLC Method Parameters:

A reverse-phase HPLC method can be developed to separate urea from its potential organic impurities like biuret and cyanuric acid.[13] A separate ion chromatography method may be necessary to quantify inorganic impurities like chloride and perchlorate ions.[14]

ParameterHPLC for Organic ImpuritiesIon Chromatography for Inorganic Anions
Column C18 Reverse-Phase (e.g., 250mm x 4.6mm, 5 µm)[15]Anion Exchange (e.g., Dionex IonPac AS5)[14]
Mobile Phase Isocratic mixture of methanol and water (e.g., 5:95 v/v)Isocratic 50 mM Sodium Hydroxide[14]
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 210 nm[16]Suppressed Conductivity[14]
Injection Volume 10 µL25 µL
Column Temp. 30 °C35 °C

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound containing sodium chloride as a primary impurity.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Beakers and Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a 9:1 (v/v) mixture of 95% ethanol and deionized water.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal volume of the ethanol/water solvent mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring until the this compound is completely dissolved. Avoid boiling the solution to prevent excessive solvent loss.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration using a pre-warmed Buchner funnel and filter flask to remove them.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.

  • Crystallization: As the solution cools, this compound crystals will begin to form. For maximum yield, place the flask in an ice bath for 30 minutes once it has reached room temperature.

  • Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Crude and Recrystallized this compound Purity

SampleAppearanceMelting Point (°C)Purity by HPLC (%)Sodium Chloride (wt%)
CrudeOff-white crystalline powder130-13595.24.1
RecrystallizedWhite, needle-like crystals138-14099.8<0.1

Table 2: Effect of Cooling Rate on Crystal Size

Cooling MethodAverage Crystal Size (µm)Crystal Morphology
Rapid Cooling (Ice Bath)150Small, irregular needles
Slow Cooling (Ambient)500Well-defined, larger needles

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Start: Crude this compound dissolution Dissolution in Hot Ethanol/Water start->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling crystallization Crystallization & Ice Bath cooling->crystallization filtration Vacuum Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying analysis Purity Analysis (HPLC) drying->analysis end End: High-Purity this compound analysis->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_impurity Impurity Solutions cluster_solutions_crystals Crystal Quality Solutions start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Present start->impurity poor_crystals Poor Crystal Quality start->poor_crystals check_stoichiometry Check Stoichiometry low_yield->check_stoichiometry optimize_temp Optimize Temperature low_yield->optimize_temp adjust_ph Adjust pH low_yield->adjust_ph recrystallize Recrystallize impurity->recrystallize wash_crystals Wash Crystals impurity->wash_crystals slow_cooling Slow Cooling Rate poor_crystals->slow_cooling use_seed Use Seed Crystals poor_crystals->use_seed

Caption: Troubleshooting logic for common issues in this compound refining.

References

Validation & Comparative

A Comparative Analysis of Oxidizing Strength: Urea Perchlorate vs. Ammonium Perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the oxidizing properties of urea perchlorate and the well-established oxidizer, ammonium perchlorate. The information presented is intended to assist researchers in selecting the appropriate oxidizing agent for their specific applications, from energetic materials research to chemical synthesis. While ammonium perchlorate is a thoroughly studied compound, data on this compound is less extensive. This guide compiles available information and provides a comparative framework based on theoretical calculations and known properties.

Executive Summary

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key properties of this compound and ammonium perchlorate based on available data and theoretical calculations.

PropertyThis compoundAmmonium Perchlorate
Chemical Formula CO(NH₂)₂·HClO₄NH₄ClO₄
Molar Mass 159.51 g/mol [1]117.49 g/mol
Oxygen Balance +5.0% (Calculated)+34.0%[2]
Appearance Crystalline solid[1]White crystalline solid
Melting Point 83 °C[1]Decomposes before melting
Solubility in Water High[1]Soluble
Primary Applications Liquid and emulsion explosives[1][3]Solid rocket propellants, explosives
Known Hazards Strong oxidizer, hygroscopic[1]Powerful oxidizer, potential explosion hazard

Oxidizing Strength: A Deeper Dive

The oxidizing strength of a compound is determined by its ability to donate oxygen atoms to a fuel in a combustion reaction. Key indicators of oxidizing strength include oxygen balance, thermal stability, and the composition of its decomposition products.

Oxygen Balance

Oxygen balance is a critical parameter for evaluating the efficiency of an oxidizer. It represents the degree to which a molecule provides its own oxygen for the complete combustion of its other elements. A positive oxygen balance indicates an excess of oxygen.

  • Ammonium Perchlorate (AP) boasts a high positive oxygen balance of +34.0%, making it a highly efficient oxidizer that can support the combustion of fuels with a significant oxygen deficit.[2]

  • This compound (UP) has a calculated oxygen balance of approximately +5.0%. While still positive, this is significantly lower than that of ammonium perchlorate. This suggests that, on a mass basis, ammonium perchlorate can provide more excess oxygen for combustion.

Thermal Decomposition

The temperature at which an oxidizer decomposes and the nature of its decomposition products are crucial for its performance.

  • Ammonium Perchlorate undergoes a multi-stage thermal decomposition. The low-temperature decomposition begins around 240 °C, followed by a high-temperature decomposition above 300 °C. Its decomposition products are primarily gaseous, which is advantageous for propulsion applications.

  • This compound has a significantly lower melting point of 83 °C.[1] Detailed studies on its thermal decomposition using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not widely available in the literature. However, the thermal decomposition of urea itself is a complex process that begins around 152 °C, producing ammonia and isocyanic acid, which can then form other products.[4][5][6] The presence of the perchlorate ion would undoubtedly lead to a highly energetic decomposition, but the exact temperature range and product distribution require further experimental investigation.

Experimental Protocols for Oxidizer Evaluation

To provide a definitive comparison of the oxidizing strength of this compound and ammonium perchlorate, a series of standardized experimental evaluations would be necessary. The following outlines a general experimental workflow for such a comparison.

Thermal Analysis (TGA/DSC)
  • Objective: To determine the thermal stability and decomposition characteristics of the oxidizers.

  • Methodology:

    • A small, precisely weighed sample (5-10 mg) of the oxidizer is placed in an inert crucible (e.g., alumina).

    • The sample is heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen or argon).

    • A thermogravimetric analyzer (TGA) records the mass loss of the sample as a function of temperature.

    • Simultaneously, a differential scanning calorimeter (DSC) measures the heat flow to or from the sample, identifying exothermic (heat-releasing) and endothermic (heat-absorbing) events.

    • The resulting TGA and DSC curves provide information on decomposition temperatures, the number of decomposition stages, and the energy released.

Combustion Performance Testing
  • Objective: To measure key performance parameters such as burning rate and specific impulse when the oxidizer is combined with a fuel.

  • Methodology (for solid propellants):

    • Prepare standardized propellant formulations by mixing each oxidizer with a consistent fuel and binder system (e.g., aluminum powder as fuel and HTPB as a binder).

    • Cast the propellant mixtures into small cylindrical strands.

    • Condition the strands to a specific temperature.

    • Ignite the strands in a strand burner, a pressurized vessel that allows for the measurement of the linear burning rate at various pressures.

    • The specific impulse can be calculated based on the propellant's chemical composition and the thermodynamics of the combustion reaction, often using specialized software.

Visualizing the Path to Comparison

The following diagrams illustrate the logical relationship between the key properties influencing oxidizing strength and a typical experimental workflow for their evaluation.

Oxidizer_Properties Oxidizer Oxidizer Chem_Props Chemical Properties Oxidizer->Chem_Props Thermal_Props Thermal Properties Oxidizer->Thermal_Props Oxygen_Balance Oxygen Balance Chem_Props->Oxygen_Balance Decomp_Temp Decomposition Temperature Thermal_Props->Decomp_Temp Decomp_Prods Decomposition Products Thermal_Props->Decomp_Prods Perf_Metrics Performance Metrics Burning_Rate Burning Rate Perf_Metrics->Burning_Rate Specific_Impulse Specific Impulse Perf_Metrics->Specific_Impulse Oxygen_Balance->Perf_Metrics Decomp_Temp->Perf_Metrics Decomp_Prods->Perf_Metrics Experimental_Workflow start Start: Oxidizer Sample thermal_analysis Thermal Analysis (TGA/DSC) start->thermal_analysis propellant_prep Propellant Formulation (with standard fuel/binder) start->propellant_prep data_analysis Data Analysis and Comparison thermal_analysis->data_analysis combustion_test Combustion Testing (Strand Burner) propellant_prep->combustion_test combustion_test->data_analysis end End: Comparative Assessment data_analysis->end

References

Performance Analysis of Urea Perchlorate in Explosive Compositions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of urea perchlorate in various explosive mixtures. Due to the limited availability of specific experimental data in publicly accessible literature, this comparison leverages data from related compounds and established testing methodologies to offer a comprehensive overview for research and development purposes.

Overview of this compound as an Energetic Material

This compound, with the chemical formula CO(NH₂)₂·HClO₄, is a crystalline solid that serves as an oxidizer in explosive formulations.[1] It is known for its good chemical stability and is utilized in applications such as liquid explosives and emulsion blasting agents.[1][2][3][4] Its synthesis typically involves the reaction of urea with perchloric acid.[1]

Comparative Performance Data

Table 1: Detonation Properties

Explosive MixtureDensity (g/cm³)Detonation Velocity (m/s)
This compound (estimated)-Data not available
Urea Nitrate (UN)1.24,700[5]
Ammonium Nitrate/Fuel Oil (ANFO)0.8-1.32,000 - 3,300
Ammonium Perchlorate/Aluminum (activated)-~2,500[6]
Potassium Perchlorate/Aluminum1.54,600[7]
TNT1.656,900

Table 2: Sensitivity to Mechanical Stimuli

Explosive MixtureImpact Sensitivity (Drop Weight Test, J)Friction Sensitivity (N)
This compound (estimated)Data not availableData not available
Urea Nitrate (UN)>15.5 (>61 inches at 2.5 kg)[5]-
Ammonium Perchlorate--
Potassium Perchlorate based flash compositions2.9 - 7.8[8]32 - 160[8]
RDX7.4120

Note: Higher impact sensitivity values (in Joules) indicate lower sensitivity.

Table 3: Power and Brisance (Ballistic Mortar Test)

ExplosiveRelative Strength (% of Picric Acid)
This compound (estimated)Data not available
Ammonium Perchlorate58[9]
TNT100

Experimental Protocols

The performance data presented in this guide is typically determined using standardized experimental procedures. The following are brief descriptions of the key tests.

Determination of Detonation Velocity

The detonation velocity, or the speed at which a detonation wave propagates through an explosive, is a primary measure of its performance. A common method for its determination is the rate stick test . In this procedure, the explosive material is packed into a cylindrical container of a known diameter and length. Probes, such as ionization pins or fiber optics, are placed at precise intervals along the cylinder. Upon detonation from one end, the time it takes for the detonation front to travel between the probes is measured electronically. The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval.[10][11]

Impact Sensitivity Testing

Impact sensitivity is a measure of an explosive's susceptibility to initiation by impact. The drop-weight impact test is a widely used method to quantify this property. In this test, a small, carefully prepared sample of the explosive is placed on an anvil. A standard weight is then dropped from a specific height onto the sample. A series of tests are conducted at various drop heights to determine the height at which there is a 50% probability of causing an explosion (H₅₀). The result is typically expressed in Joules.[5]

Ballistic Mortar Test

The ballistic mortar test is used to determine the relative strength or power of an explosive. A standardized mass of the explosive is detonated within the chamber of a large, pendulum-mounted mortar. The explosive force propels a projectile out of the mortar, causing the mortar to recoil. The extent of the recoil is measured and compared to the recoil produced by a standard explosive, such as picric acid or TNT, to determine the relative strength.[12][13]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and performance evaluation of a novel explosive mixture like one containing this compound.

ExplosiveTestingWorkflow cluster_synthesis Synthesis and Formulation cluster_characterization Performance Characterization cluster_analysis Data Analysis and Comparison Synthesis Synthesis of This compound Formulation Formulation of Explosive Mixture Synthesis->Formulation DetonationVelocity Detonation Velocity Measurement Formulation->DetonationVelocity ImpactSensitivity Impact Sensitivity Testing Formulation->ImpactSensitivity BallisticMortar Ballistic Mortar Test Formulation->BallisticMortar DataAnalysis Data Analysis DetonationVelocity->DataAnalysis ImpactSensitivity->DataAnalysis BallisticMortar->DataAnalysis Comparison Comparison with Standard Explosives DataAnalysis->Comparison

General workflow for explosive testing.

Discussion

While specific, citable performance data for this compound explosive mixtures remains elusive in the reviewed literature, its use in emulsion and liquid explosives suggests it is a viable energetic material.[1][2][3][4] The perchlorate anion (ClO₄⁻) is a powerful oxidizer, and its presence in this compound indicates a high energetic potential.

For comparison, urea nitrate, another urea-based explosive, exhibits a detonation velocity of 4,700 m/s.[5] Explosives based on ammonium perchlorate, a related perchlorate salt, also show significant energetic output. The sensitivity of perchlorate-based mixtures can be high, as demonstrated by the data for potassium perchlorate flash compositions.[8]

Further experimental research is necessary to fully characterize the performance of this compound in various explosive mixtures. The standardized testing protocols outlined in this guide provide a framework for such investigations, which would enable a more direct and quantitative comparison with other energetic materials. Researchers are encouraged to consult specialized literature and safety manuals before conducting any experiments with energetic materials.

References

Validating the Crystal Structure of Urea Perchlorate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination and validation of a crystal structure is paramount for understanding a compound's properties and behavior. This guide provides a comparative overview of X-ray Diffraction (XRD) and alternative methods for validating the crystal structure of urea perchlorate, a compound of interest for its energetic properties.

This guide will delve into the experimental protocols for Single-Crystal XRD (SCXRD) and Powder XRD (PXRD), and compare these with complementary techniques such as Solid-State Nuclear Magnetic Resonance (ssNMR) and Density Functional Theory (DFT) calculations.

X-ray Diffraction: The Gold Standard for Crystal Structure Elucidation

X-ray diffraction stands as the principal and most definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. The two primary XRD techniques, single-crystal XRD and powder XRD, offer different levels of detail and are applicable to different sample types.

Single-Crystal X-ray Diffraction (SCXRD)

When a well-ordered single crystal of sufficient size and quality is available, SCXRD provides the most accurate and detailed information about the crystal structure. The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams. This diffraction pattern is then used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Table 1: Illustrative Crystallographic Data from Single-Crystal XRD of a Urea Derivative

ParameterValue (for N-(2-pyridinium)this compound)
Chemical FormulaC₆H₈N₃O⁺ · ClO₄⁻
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)8.456(1)
c (Å)12.345(2)
α (°)90
β (°)109.87(1)
γ (°)90
Volume (ų)994.5(3)
Z4
Calculated Density (g/cm³)1.578
R-factor (%)4.5

Note: This data is for N-(2-pyridinium)this compound and serves as an example of the output of an SCXRD experiment.

Powder X-ray Diffraction (PXRD)

For materials that cannot be grown as large single crystals, powder XRD is the method of choice. This technique uses a polycrystalline powder, where the random orientation of the crystallites ensures that all possible diffraction planes are exposed to the X-ray beam. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline material. While generally not used for de novo structure determination of complex molecules, PXRD is invaluable for phase identification, purity analysis, and validation of a known crystal structure by comparing the experimental pattern with a calculated pattern from SCXRD data or theoretical models.

Table 2: Comparison of SCXRD and PXRD

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample Type Single crystal (typically > 0.1 mm)Polycrystalline powder
Information Obtained Precise atomic coordinates, bond lengths, bond angles, absolute configurationPhase identification, lattice parameters, crystallite size, strain, purity
Primary Application De novo crystal structure determinationPhase analysis and validation
Resolution Atomic resolutionLower resolution than SCXRD

Alternative and Complementary Validation Methods

While XRD is a powerful tool, a comprehensive validation of a crystal structure often involves complementary techniques that probe different aspects of the solid state.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR is a powerful technique that provides information about the local chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) in a solid. By measuring the chemical shifts, anisotropic interactions, and internuclear distances, ssNMR can be used to:

  • Confirm the number of crystallographically independent molecules in the asymmetric unit.

  • Probe intermolecular interactions , such as hydrogen bonding.

  • Validate the coordination environment of atoms.

  • Distinguish between different polymorphic forms .

The comparison of experimental ssNMR spectra with spectra predicted from a candidate crystal structure using computational methods (like GIPAW-DFT) provides a robust method for structure validation.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to calculate the electronic structure of atoms, molecules, and solids. In the context of crystal structure validation, DFT can be used to:

  • Optimize the geometry of a proposed crystal structure to find the lowest energy arrangement.

  • Calculate theoretical properties , such as lattice parameters, bond lengths, and vibrational frequencies, for comparison with experimental data.

  • Predict ssNMR parameters to aid in the interpretation of experimental spectra.

  • Assess the relative stability of different possible crystal packing arrangements.

A strong correlation between experimental XRD data and DFT-calculated properties provides a high degree of confidence in the determined crystal structure.

Experimental Protocols

A detailed experimental workflow for validating the crystal structure of this compound using a combination of these techniques is outlined below.

Synthesis of this compound

This compound can be synthesized by the reaction of urea with perchloric acid. A typical procedure involves the slow addition of a stoichiometric amount of perchloric acid to an aqueous solution of urea, followed by crystallization through slow evaporation or cooling.[1]

Single-Crystal X-ray Diffraction (SCXRD) Protocol
  • Crystal Growth: Grow single crystals of this compound suitable for SCXRD (typically with dimensions > 0.1 mm in all directions) by slow evaporation of a saturated solution.

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the goniometer on the diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted spots.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

Powder X-ray Diffraction (PXRD) Protocol
  • Sample Preparation: Grind the crystalline this compound into a fine, homogeneous powder.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Collection: Place the sample holder in the powder diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles. The detector measures the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks. This experimental pattern can then be compared to a theoretical pattern calculated from a known crystal structure to confirm the phase and purity of the sample.

Solid-State NMR (ssNMR) Protocol
  • Sample Packing: Pack the powdered this compound into a solid-state NMR rotor.

  • Data Acquisition: Place the rotor in the NMR spectrometer and spin it at a high speed at the magic angle (54.74°) to average out anisotropic interactions. Acquire spectra for relevant nuclei (e.g., ¹H, ¹³C, ¹⁵N) using appropriate pulse sequences (e.g., cross-polarization magic-angle spinning - CP/MAS).

  • Data Analysis: Process the acquired data to obtain the ssNMR spectra. The chemical shifts and line shapes are then analyzed to extract structural information.

Density Functional Theory (DFT) Calculation Protocol
  • Model Building: Construct an initial model of the this compound crystal structure based on the experimental XRD data or a proposed model.

  • Geometry Optimization: Perform a geometry optimization of the crystal structure using a suitable DFT functional and basis set to find the minimum energy configuration.

  • Property Calculation: From the optimized geometry, calculate various properties such as lattice parameters, bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts.

  • Comparison with Experimental Data: Compare the calculated properties with the experimental data obtained from XRD, infrared spectroscopy, and ssNMR to validate the crystal structure.

Workflow for Crystal Structure Validation

The following diagram illustrates the logical workflow for validating the crystal structure of this compound, integrating experimental and computational methods.

Crystal Structure Validation Workflow synthesis Synthesis of This compound scxrd Single-Crystal XRD synthesis->scxrd Single Crystals pxrd Powder XRD synthesis->pxrd Powder ssnmr Solid-State NMR synthesis->ssnmr Powder structure_determination Crystal Structure Determination scxrd->structure_determination structure_validation Crystal Structure Validation pxrd->structure_validation Experimental vs. Calculated Pattern ssnmr->structure_validation Experimental vs. Calculated Spectra dft DFT Calculations dft->structure_validation Optimized Structure & Properties structure_determination->pxrd Calculated Pattern structure_determination->dft Initial Model final_structure Validated Crystal Structure structure_validation->final_structure

Caption: Workflow for validating the crystal structure of this compound.

References

A Comparative Guide to the Sensitivity of Urea Perchlorate and Alternative Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensitivity of urea perchlorate, a powerful oxidizing agent, against other commonly used energetic materials. Due to the limited availability of specific quantitative sensitivity data for this compound in publicly accessible literature, this document focuses on providing detailed, standardized experimental protocols for sensitivity testing and compares available data for structurally related and alternative compounds. This approach allows researchers to understand the methodologies required to characterize the safety and handling parameters of this compound and to contextualize its potential sensitivity by examining established data for ammonium perchlorate and urea nitrate.

The guide is intended to be a valuable resource for professionals in research and development who require a thorough understanding of the safety considerations associated with energetic materials. The standardized protocols provided herein are essential for obtaining reliable and comparable data, which is critical for risk assessment and the development of safe handling and storage procedures.

Data Presentation: Comparative Sensitivity Data

The following table summarizes the available impact, friction, and electrostatic discharge (ESD) sensitivity data for ammonium perchlorate and urea nitrate. It is important to note that direct, publicly available experimental data for this compound is scarce. The data for the compounds listed below can be used as a reference for estimating the potential sensitivity of this compound, given its composition as a perchlorate salt of an organic cation. The sensitivity of a specific energetic material can be influenced by various factors, including crystal size, morphology, purity, and the presence of additives. Therefore, the values in this table should be considered as indicative, and experimental verification for any specific formulation of this compound is strongly recommended.

MaterialImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)Electrostatic Discharge (ESD) Sensitivity (J)
This compound Data not readily availableData not readily availableData not readily available
Ammonium Perchlorate 20 - 100+80 - 360+> 1
Urea Nitrate >155>353Data not readily available

Note: The sensitivity values can vary significantly depending on the specific test conditions and the physical properties of the material being tested. The data presented here are compiled from various sources and should be used for comparative purposes only.

Experimental Protocols

Accurate and reproducible sensitivity data are crucial for the safe handling and application of energetic materials. The following sections detail the standardized experimental protocols for impact, friction, and electrostatic discharge (ESD) sensitivity testing.

Impact Sensitivity Testing (Drop Weight Method)

Standard: Based on methodologies like ASTM E680.

Objective: To determine the relative sensitivity of a solid energetic material to a drop-weight impact stimulus. The result is often expressed as the H₅₀ value, which is the height from which a standard weight has a 50% probability of causing a reaction.

Apparatus:

  • A drop-weight impact tester consisting of a guided free-falling weight, a striker, an anvil, and a base.

  • Standardized drop weights (e.g., 2.5 kg).

  • Sample holders and measurement tools for consistent sample preparation.

Procedure:

  • A precisely measured amount of the sample (typically 20-40 mg) is placed in the sample holder on the anvil.

  • The striker is carefully placed on top of the sample.

  • The weight is raised to a predetermined height and released, allowing it to impact the striker.

  • The outcome (reaction or no reaction) is observed. A reaction is typically indicated by an audible report, flash, or visible decomposition of the sample.

  • The "up-and-down" or Bruceton method is commonly used to determine the H₅₀ value. This involves a series of trials where the drop height is adjusted based on the outcome of the previous trial (i.e., the height is lowered after a reaction and raised after no reaction).

  • The H₅₀ value and its standard deviation are calculated from the series of test results.

Friction Sensitivity Testing (BAM Method)

Standard: Based on the BAM (Bundesanstalt für Materialforschung und -prüfung) friction test.

Objective: To determine the sensitivity of a solid or paste-like energetic material to frictional stimuli. The result is expressed as the load at which a reaction occurs.

Apparatus:

  • BAM friction tester, which includes a fixed porcelain pin and a movable porcelain plate.

  • A set of weights to apply a known load to the pin.

Procedure:

  • A small amount of the sample is spread evenly on the porcelain plate.

  • The porcelain pin is lowered onto the sample, and a specific load is applied using the weighted arm.

  • The porcelain plate is moved back and forth under the pin for a specified distance and speed.

  • The outcome is observed for any signs of a reaction, such as an audible crackle, sparks, or smoke.

  • The test is repeated with varying loads to determine the lowest load at which a reaction occurs in a specified number of trials (e.g., 1 in 6).

Electrostatic Discharge (ESD) Sensitivity Testing

Standard: Based on methods utilizing machines like the ABL (Allegany Ballistics Laboratory) ESD apparatus.

Objective: To determine the sensitivity of an energetic material to initiation by an electrostatic discharge. The result is typically given as the energy at which there is a 50% probability of initiation (E₅₀).

Apparatus:

  • An ESD generator capable of delivering sparks of known and variable energy.

  • A sample holder with electrodes between which the sample is placed.

Procedure:

  • A small, measured amount of the sample is placed in the sample holder between the electrodes.

  • The ESD generator is set to a specific energy level.

  • A spark is discharged through the sample.

  • The outcome (reaction or no reaction) is recorded.

  • Similar to impact testing, the Bruceton method or other statistical approaches are used to determine the E₅₀ value by testing at different energy levels.

Mandatory Visualizations

Experimental Workflow for Sensitivity Testing

The following diagram illustrates a generalized workflow for the sensitivity testing of an energetic material like this compound.

G cluster_prep Sample Preparation cluster_testing Sensitivity Testing cluster_analysis Data Analysis and Reporting synthesis Synthesis of This compound purification Purification and Drying synthesis->purification characterization Physical and Chemical Characterization purification->characterization impact Impact Sensitivity (e.g., ASTM E680) characterization->impact Test Sample friction Friction Sensitivity (e.g., BAM Test) characterization->friction Test Sample esd ESD Sensitivity (e.g., ABL Test) characterization->esd Test Sample data_analysis Statistical Analysis (e.g., Bruceton Method) impact->data_analysis friction->data_analysis esd->data_analysis h50 Determine H₅₀ data_analysis->h50 fs Determine Friction Sensitivity data_analysis->fs e50 Determine E₅₀ data_analysis->e50 report Generate Comparison Guide h50->report fs->report e50->report

Caption: Generalized workflow for sensitivity testing of energetic materials.

Logical Relationship: Thermal Decomposition of this compound

The thermal decomposition of this compound is expected to proceed through a multi-step pathway involving the dissociation of the salt, followed by the decomposition of the resulting urea and perchloric acid. The subsequent reactions of the decomposition products lead to the formation of various gaseous species.

G cluster_decomposition Thermal Decomposition Pathway cluster_urea_decomp Urea Decomposition cluster_perchloric_acid_decomp Perchloric Acid Decomposition cluster_final_products Final Gaseous Products urea_perchlorate This compound (Solid) dissociation Dissociation urea_perchlorate->dissociation Heat urea Urea (Gas/Liquid) dissociation->urea perchloric_acid Perchloric Acid (Gas) dissociation->perchloric_acid ammonia Ammonia (NH₃) urea->ammonia isocyanic_acid Isocyanic Acid (HNCO) urea->isocyanic_acid radicals Reactive Radicals (e.g., •OH, •ClO₃) perchloric_acid->radicals final_gases Complex mixture of gases: N₂, CO₂, H₂O, HCl, Cl₂, etc. ammonia->final_gases Further Reactions isocyanic_acid->final_gases Further Reactions gaseous_products Gaseous Products (H₂O, Cl₂, O₂) radicals->gaseous_products gaseous_products->final_gases Further Reactions

Caption: Postulated thermal decomposition pathway for this compound.

Validating Safety Protocols for Handling Urea Perchlorate: A Comparative Guide Based on Case Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Urea perchlorate is a powerful oxidizing agent with potential applications in various research and development settings. However, its energetic nature necessitates stringent safety protocols to mitigate the risk of accidental detonation. This guide provides a comparative analysis of safety protocols for handling this compound, validated through case studies of incidents involving similar energetic materials. Due to the limited availability of specific incident reports for this compound, this guide draws parallels from documented accidents with other perchlorate salts to inform best practices.

Case Studies: Lessons from Perchlorate Incidents

A significant case involved a graduate student synthesizing diazonium perchlorate crystals. The student sustained serious eye and facial injuries when approximately one gram of the material exploded while being transferred with a metal spatula[1][2]. The investigation suggested that friction from the metal spatula likely initiated the detonation[1][2]. This incident highlights several critical safety lapses:

  • Inadequate Personal Protective Equipment (PPE): The student was not wearing ANSI-approved safety glasses[1][2].

  • Improper Handling Techniques: A metal spatula was used instead of a non-metal one, increasing the risk of friction and static discharge[1][2].

  • Lack of Engineering Controls: The work was performed on an open benchtop without a blast shield or the use of a fume hood sash as a barrier[1][2].

  • Working Alone: The student was working alone with a highly hazardous material[1][2].

Another well-documented incident occurred at Texas Tech University in 2010, where a graduate student was severely injured by the detonation of a nickel hydrazine perchlorate derivative[3][4]. The student was handling a larger quantity of the compound than was verbally advised and was attempting to break up clumps with a mortar and pestle when the explosion occurred[3][4]. Key takeaways from this incident include:

  • Lack of Formalized Procedures: The 100-milligram limit on the production of the energetic material was a verbal, unenforced guideline[3][4].

  • Insufficient Hazard Assessment: The risks associated with scaling up the synthesis and handling the dried, clumpy material were not fully appreciated[3].

  • Inadequate Training: The student had not received specific, formal training on handling potentially explosive compounds[4].

These cases, along with industrial accidents like the PEPCON disaster involving ammonium perchlorate, demonstrate that perchlorate compounds are prone to detonation from stimuli such as friction, impact, static discharge, and heat[5][6].

Quantitative Data for Hazard Assessment

Obtaining precise, publicly available quantitative data on the explosive properties of this compound is challenging. However, we can draw comparisons with other known energetic materials to create a conservative safety assessment. The following table summarizes key properties of this compound and compares the sensitivity of related perchlorate compounds.

PropertyThis compoundPotassium Perchlorate-Based Flash CompositionAmmonium PerchlorateUrea Nitrate
Melting Point 83 °C[7]N/ADecomposes152 °C
Impact Sensitivity Data not available2.9 - 7.8 J[8]Borderline for transport sensitivity[9]Low
Friction Sensitivity Data not available32 - 160 N[8]LowLow
Primary Hazard Explosive[7]Explosive[8]Explosive[5]Explosive

Note: The sensitivity data for potassium perchlorate-based flash compositions is provided as a conservative proxy for a mixture containing a perchlorate oxidizer. Pure this compound may exhibit different sensitivity characteristics.

Experimental Protocols for Sensitivity Testing

The data presented for analogous compounds are typically determined using standardized experimental protocols to ensure reproducibility and comparability.

Impact Sensitivity Test (e.g., Fall Hammer Test):

  • A specified mass of the sample (typically 20-50 mg) is placed on a steel anvil.

  • A striker of a defined mass (e.g., 2.5 kg) is dropped from a known height onto the sample.

  • The height is varied, and the result (explosion or no explosion) is recorded.

  • The impact energy in Joules (J) is calculated (Energy = mass × gravity × height).

  • Statistical methods, such as the Bruceton method, are used to determine the height at which there is a 50% probability of explosion (H50).

Friction Sensitivity Test (e.g., BAM Friction Apparatus):

  • A small amount of the sample is placed on a porcelain plate.

  • A porcelain pin is moved back and forth over the sample under a specified load.

  • The load in Newtons (N) is varied.

  • The test is repeated multiple times to determine the lowest load at which an explosion, flame, or crackling sound occurs.

Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):

  • A small, precisely weighed sample is placed in a sample pan.

  • The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

  • DSC: The difference in heat flow between the sample and a reference is measured as a function of temperature. This reveals melting points, decomposition temperatures, and whether a process is exothermic or endothermic.

  • TGA: The mass of the sample is continuously measured as a function of temperature. This indicates the temperatures at which the material decomposes and loses mass.

Recommended Safety Protocols for Handling this compound

Based on the case studies and the known hazards of perchlorate compounds, the following safety protocols are essential when handling this compound.

1. Hazard Assessment and Planning:

  • Before any experiment, a thorough hazard assessment must be conducted and documented.

  • Standard Operating Procedures (SOPs) should be written and strictly followed.

  • The quantity of this compound synthesized and handled should be kept to the absolute minimum required for the experiment.

  • Never work alone when handling energetic materials.

2. Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood.

  • A blast shield should be used as a primary physical barrier between the researcher and the experiment. The fume hood sash should also be kept as low as possible.

  • Work surfaces should be made of a material that is compatible with perchlorates (e.g., stainless steel, not wood).

3. Personal Protective Equipment (PPE):

  • ANSI-approved safety glasses and a face shield are mandatory.

  • A flame-resistant lab coat and chemical-resistant gloves (e.g., neoprene or butyl rubber) must be worn.

  • Ensure that no skin is exposed.

4. Handling and Storage:

  • Use non-metallic spatulas and tools (e.g., ceramic, Teflon) to handle solid this compound to minimize the risk of friction and static discharge.

  • Avoid grinding, scraping, or subjecting the material to any form of impact or friction.

  • This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store this compound away from incompatible materials, especially organic compounds, reducing agents, and strong acids.

  • The storage location should be clearly labeled with appropriate warnings.

5. Synthesis Precautions:

  • The synthesis of this compound involves the reaction of urea with perchloric acid, a strong oxidizer. This reaction should be performed with extreme caution.

  • The addition of reagents should be done slowly and with adequate cooling to control the reaction temperature.

  • Evaporation of solvents should be done with care to prevent the concentration and crystallization of potentially unstable perchlorate salts. Never heat perchloric acid solutions to dryness.

Visualizing Safety Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and logical relationships for safely handling this compound.

SynthesisWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Handling Review_SOP Review SOP & Hazard Assessment Don_PPE Don Appropriate PPE Review_SOP->Don_PPE Prepare_Workspace Prepare Fume Hood & Blast Shield Don_PPE->Prepare_Workspace Cool_Reaction Cool Reaction Vessel Prepare_Workspace->Cool_Reaction Slow_Addition Slowly Add Reagents Cool_Reaction->Slow_Addition Monitor_Temp Monitor Temperature Slow_Addition->Monitor_Temp Isolate_Product Isolate Product (non-metal tools) Monitor_Temp->Isolate_Product Store_Properly Store in Labeled, Sealed Container Isolate_Product->Store_Properly

Caption: Simplified workflow for the synthesis and handling of this compound.

HazardControlLogic Potential_Hazard Potential Hazard (e.g., Friction, Impact, Heat) Eng_Controls Engineering Controls (Fume Hood, Blast Shield) Potential_Hazard->Eng_Controls Mitigated by Admin_Controls Administrative Controls (SOPs, Training, Minimum Quantity) Potential_Hazard->Admin_Controls Mitigated by PPE Personal Protective Equipment (Safety Glasses, Face Shield, FR Coat) Potential_Hazard->PPE Mitigated by Safe_Operation Safe Operation Eng_Controls->Safe_Operation Admin_Controls->Safe_Operation PPE->Safe_Operation

Caption: Hierarchy of controls for mitigating hazards associated with this compound.

Alternatives to this compound

Given the inherent hazards of perchlorate compounds, researchers should consider less hazardous alternatives whenever possible. The choice of an alternative will depend on the specific application (e.g., as an oxidizer). Some potential alternatives include:

  • Nitrate-based oxidizers: Such as sodium nitrate or potassium nitrate, which are generally less sensitive than perchlorates.

  • Dinitramide salts: For example, potassium dinitramide, which is a high-energy oxidizer with potentially better stability than some perchlorates.

  • Phase-stabilized ammonium nitrate: Formulations of ammonium nitrate that are less prone to dangerous phase transitions.

The selection and use of any alternative energetic material should be preceded by a thorough literature review and a comprehensive hazard assessment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.